JH-RE-06
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTXIQCBQIKIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JH-RE-06: A Deep Dive into its Mechanism of Action as a Novel Chemotherapy Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JH-RE-06, a small molecule inhibitor of mutagenic translesion synthesis (TLS). By targeting a key protein-protein interaction in the DNA damage response, this compound presents a promising strategy to enhance the efficacy of conventional chemotherapy agents. This document details the molecular interactions, cellular consequences, and preclinical evidence supporting its development, with a focus on quantitative data and experimental methodologies.
Core Mechanism: Disruption of the REV1-Pol ζ Interaction
This compound functions as a potent inhibitor of the mutagenic translesion synthesis (TLS) pathway by directly targeting the interaction between the REV1 protein and the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][2][3][4] The binding of this compound to a relatively featureless surface on the C-terminal domain (CTD) of REV1 induces a conformational change, leading to the dimerization of REV1.[1][2][5] This dimerization sterically hinders the binding of the REV7 subunit of Pol ζ to REV1, thereby preventing the recruitment of the mutagenic polymerase to sites of DNA damage.[1][2] The disruption of this critical interaction effectively inhibits the REV1-Pol ζ-mediated mutagenic TLS, a key pathway cancer cells utilize to tolerate DNA damage induced by chemotherapeutic agents like cisplatin (B142131).[1][4][6]
The following diagram illustrates the direct mechanism of action of this compound:
Cellular Consequences: Enhanced Chemosensitivity and Induction of Senescence
The inhibition of mutagenic TLS by this compound has profound consequences for cancer cells, particularly when combined with DNA-damaging agents. The primary outcome is a significant enhancement of cisplatin-induced cytotoxicity in a variety of human and mouse cancer cell lines.[1]
Interestingly, the synergistic effect of this compound and cisplatin is not primarily driven by an increase in apoptosis.[6][7] Instead, the combination treatment triggers hallmarks of cellular senescence.[6][7][8] This includes increased expression of senescence-associated β-galactosidase, elevated levels of the cell cycle inhibitor p21, formation of micronuclei, and reduced expression of Lamin B1.[6][7][8] Furthermore, the combination therapy promotes the secretion of pro-inflammatory cytokines such as IL-6 and IL-8, which are components of the senescence-associated secretory phenotype (SASP).[6][8]
This shift from apoptosis to a senescence-like cell fate represents a significant alteration in the cellular response to chemotherapy. The following diagram outlines the cellular signaling pathway affected by this compound in combination with cisplatin:
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.78 µM | REV1-REV7 Interface Inhibition | [2][4] |
| Kd | 0.42 µM | REV1-REV7 Binding Affinity | [2][4] |
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin
| Animal Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| A375 Xenograft (Human Melanoma) | Cisplatin + this compound | Significantly suppressed tumor growth compared to cisplatin alone | Prolonged survival | [1] |
| SKOV3 Xenograft (Ovarian Cancer) | Cisplatin + this compound | Reduced Ki67 staining (proliferation marker) | Not specified | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.
Clonogenic Survival Assay
Objective: To assess the ability of this compound to sensitize cancer cells to cisplatin.
Protocol:
-
Cancer cells (e.g., HT1080, A375) are seeded at a low density in 6-well plates and allowed to attach for 24 hours.
-
Cells are treated with various combinations of cisplatin and this compound for a specified duration (e.g., 24 hours).
-
The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with Coomassie brilliant blue or crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.[2]
The following diagram illustrates the workflow of a clonogenic survival assay:
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect cellular senescence induced by this compound and cisplatin treatment.
Protocol:
-
Cells are cultured and treated with the desired drug combinations.
-
After treatment, cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.
-
Cells are washed again and incubated overnight at 37°C with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.
-
Senescent cells, which express β-galactosidase, will stain blue.
-
The percentage of blue-stained cells is quantified by microscopy.[6][7]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with cisplatin in a living organism.
Protocol:
-
Human cancer cells (e.g., A375 melanoma) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, cisplatin alone, this compound alone, cisplatin + this compound).
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for histological and molecular analysis (e.g., Ki67, CC3 staining).[1][7] Animal survival is also monitored.
Conclusion
This compound represents a novel and promising approach to cancer therapy by targeting the mutagenic translesion synthesis pathway. Its ability to induce REV1 dimerization and consequently block the recruitment of Pol ζ provides a clear and specific mechanism of action. The resulting chemosensitization and induction of senescence in cancer cells, as demonstrated in preclinical models, underscore its potential as a valuable adjuvant to conventional DNA-damaging chemotherapies. Further research and clinical development are warranted to fully explore the therapeutic utility of this innovative compound.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurekalert.org [eurekalert.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
JH-RE-06: A Technical Guide to the Novel Translesion Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-RE-06 is a first-in-class small molecule inhibitor that targets the mutagenic translesion synthesis (TLS) pathway, a critical mechanism for DNA damage tolerance in cancer cells. By disrupting a key protein-protein interaction, this compound prevents the recruitment of the error-prone DNA polymerase ζ (Polζ), thereby sensitizing cancer cells to DNA-damaging chemotherapeutics such as cisplatin (B142131). This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
DNA-damaging agents like cisplatin are mainstays of cancer therapy, inducing cytotoxic lesions that block DNA replication.[1] However, cancer cells can overcome this damage through the translesion synthesis (TLS) pathway, which employs specialized, low-fidelity DNA polymerases to replicate across lesions, often at the cost of introducing mutations.[1] This process can lead to both intrinsic and acquired chemoresistance.[2]
The REV1 protein is a crucial scaffold in the mutagenic branch of TLS, facilitating the recruitment of other TLS polymerases, notably Polζ, to sites of DNA damage. The interaction between the C-terminal domain (CTD) of REV1 and the REV7 subunit of Polζ is essential for this process.[1] this compound was identified as a potent inhibitor of this specific interaction, offering a novel strategy to enhance the efficacy of conventional chemotherapy.[1][3]
Mechanism of Action
This compound disrupts REV1/Polζ-dependent mutagenic TLS through a unique mechanism.[1][4] Instead of competing for a binding pocket, this compound targets a relatively featureless surface on the REV1 CTD.[1][3] Binding of this compound induces the dimerization of the REV1 CTD, which sterically blocks the interaction with the REV7 subunit of Polζ.[1][4] This prevents the recruitment of the catalytic subunit of Polζ, REV3L, to the DNA lesion, thereby inhibiting error-prone DNA synthesis and enhancing the cytotoxic effects of DNA-damaging agents.[1]
Interestingly, in combination with cisplatin, this compound does not potentiate apoptosis. Instead, it profoundly alters the cellular response to cisplatin-induced DNA damage, pushing cancer cells into a state of senescence, characterized by irreversible growth arrest, prior to cell death.[2] This effect is marked by increased expression of senescence hallmarks such as senescence-associated β-galactosidase (SA-β-Gal) and the cell cycle inhibitor p21.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay | Reference |
| IC₅₀ (REV1-REV7 Interaction) | 0.78 ± 0.16 µM | AlphaScreen™ Assay | [6] |
| Kd (REV1 CTD Binding) | 0.42 ± 0.11 µM | Isothermal Titration Calorimetry | [6] |
| Cell Line | Treatment | Concentration | Effect | Reference |
| HT1080, A375, MEFs, SKOV3 | This compound + Cisplatin | 1.5 µM (this compound), 1 µM (Cisplatin) | Induction of Senescence (SA-β-Gal) | [1] |
| Rev1+/+ MEF | This compound + Cisplatin | 1.5 µM (this compound), 0.5 µM (Cisplatin) | Significantly reduced colony formation | [6] |
| Rev1-/- MEF | This compound + Cisplatin | 1.5 µM (this compound), 0.5 µM (Cisplatin) | No significant reduction in colony formation | [6] |
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Outcome | Reference |
| Tumor Growth | A375 Xenograft (NCRNU-F mice) | Cisplatin + this compound | 1.0 mg/kg (Cisplatin), 1.6 mg/kg (this compound), Twice-weekly injections | Virtually complete inhibition of tumor growth | [6] |
| Survival | A375 Xenograft (NCRNU-F mice) | Cisplatin + this compound | 1.0 mg/kg (Cisplatin), 1.6 mg/kg (this compound), Twice-weekly injections | Significantly prolonged survival compared to single-agent groups | [6] |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from Wojtaszek et al., Cell (2019).[6]
-
Cell Plating: Seed 300 cells per well in triplicate in 6-well plates. Allow cells to adhere for 24 hours at 37°C.
-
Cisplatin Treatment: Add cisplatin (e.g., 0.5 µM) to the relevant wells and incubate for 24 hours.
-
This compound Treatment: Remove the cisplatin-containing medium, wash the cells, and add fresh medium containing this compound (e.g., 1.5 µM) to both untreated and cisplatin-treated cells. Incubate for an additional 24 hours.
-
Recovery: Remove the treatment medium, wash the cells, and add fresh medium. Allow cells to recover and form colonies for 7 days.
-
Staining:
-
Aspirate the medium.
-
Add a fixative solution (50% methanol, 10% glacial acetic acid) for 10 minutes.
-
Add Coomassie brilliant blue R-250 stain (0.02% in 46.5% methanol, 7% acetic acid, 46.5% water) to stain the colonies.
-
-
Quantification: Count colonies containing at least 50 cells. Calculate relative cell survival by normalizing the colony counts of treated samples to the DMSO or untreated controls.[7]
In Vivo Xenograft Study
This protocol is based on the methodology described by Wojtaszek et al., Cell (2019).[6][8]
-
Tumor Implantation: Subcutaneously inject A375 human melanoma cells into 6-8 week old female NCRNU-F nude mice.
-
Tumor Growth and Grouping: Allow tumors to grow to approximately 100 mm³. Randomly distribute mice into treatment groups (e.g., saline control, cisplatin alone, this compound alone, cisplatin + this compound).
-
Drug Formulation and Administration:
-
Formulate this compound and cisplatin in a vehicle of 10% DMSO, 10% ethanol, 40% PEG-400, and 40% saline.
-
Administer drugs via twice-weekly injections for 5 weeks. Dosages are typically 1.0 mg/kg for cisplatin and 1.6 mg/kg for this compound.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers, calculating volume with the formula: Volume = (width)² × length / 2.[9]
-
Monitor animal body weight and overall health.
-
Monitor survival for the duration of the study.
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., Welch's t-test for tumor volumes, log-rank test for survival).[8]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a generalized protocol for cultured cells.[1][6]
-
Cell Culture: Plate cells in 6-well plates and treat with the compounds of interest (e.g., this compound and/or cisplatin) for the desired duration (e.g., 24-48 hours).
-
Washing: Wash cells twice with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the SA-β-Gal staining solution to each well, ensuring the cells are fully covered. The staining solution typically contains:
-
1 mg/mL X-gal
-
40 mM citric acid/sodium phosphate, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Incubation: Incubate the plates at 37°C (in a non-CO₂ incubator) for 12-16 hours, protected from light.
-
Visualization: Observe the cells under a light microscope. Senescent cells will stain a distinct blue color.
-
Quantification: The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells in several fields of view.
Conclusion
This compound represents a promising new agent in cancer therapy, acting through a novel mechanism to inhibit mutagenic DNA damage tolerance. Its ability to induce senescence in combination with cisplatin offers a new paradigm for overcoming chemoresistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the REV1-Polζ axis. Further investigation into the in vivo efficacy and safety profile of this compound and its derivatives is warranted to translate these preclinical findings into clinical applications.[3]
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 3. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
JH-RE-06: A Novel Inhibitor of the REV1-REV7 Interaction for Enhancing Chemotherapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
JH-RE-06 is a novel small molecule inhibitor that disrupts the mutagenic translesion synthesis (TLS) pathway by targeting the protein-protein interaction between REV1 and REV7.[1][2][3][4][5][6] By preventing the recruitment of the catalytic subunit of DNA polymerase ζ (POLζ), this compound effectively inhibits mutagenic DNA damage tolerance mechanisms often exploited by cancer cells to develop resistance to chemotherapy.[2][4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its effects on cancer cells, particularly in combination with DNA-damaging agents like cisplatin (B142131).
Introduction to Translesion Synthesis and the REV1-REV7 Axis
DNA-damaging chemotherapeutic agents, such as cisplatin, are a cornerstone of cancer treatment.[2][4] However, their efficacy is often limited by both intrinsic and acquired drug resistance, as well as the induction of secondary malignancies.[2] A key cellular process contributing to these phenomena is translesion synthesis (TLS), a DNA damage tolerance pathway that allows the replication machinery to bypass DNA lesions.[2][4][7] While this process promotes cell survival, it is often mutagenic due to the use of specialized, low-fidelity TLS polymerases.[2][8]
The REV1 protein plays a crucial scaffolding role in mutagenic TLS.[9][10] Its C-terminal domain (CTD) serves as a hub for protein-protein interactions, recruiting other TLS polymerases.[11][12] A critical interaction for mutagenic TLS is the binding of the REV7 subunit of DNA polymerase ζ (Polζ) to a specific, nearly featureless surface on the REV1-CTD.[11] This interaction is essential for the recruitment of Polζ, which then extends the DNA strand opposite the lesion, often introducing mutations. The REV1-REV7 interface, therefore, represents a prime target for therapeutic intervention to abrogate mutagenic TLS and enhance the efficacy of DNA-damaging chemotherapies.[2]
This compound: Mechanism of Action
This compound is a first-in-class small molecule inhibitor that potently disrupts the REV1-REV7 interaction.[1][3][4][5][6] Its mechanism of action is unique; rather than directly competing for the binding interface, this compound induces the dimerization of the REV1-CTD.[2][6][13] This induced dimerization sterically blocks the binding site for REV7, thereby preventing the recruitment of Polζ and inhibiting the subsequent mutagenic TLS.[1][2][3][6] This targeted disruption of a key protein-protein interaction underlies the biological effects of this compound.
Below is a diagram illustrating the proposed mechanism of action for this compound.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and biophysical assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Source |
| IC50 | 0.78 ± 0.16 μM | AlphaScreen™ Assay (REV1-REV7 Interaction) | [1][2][3][4][6] |
| Kd | 0.42 μM | Isothermal Titration Calorimetry (ITC) | [2][3][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research on this compound. This section provides protocols for key experiments used to characterize its activity.
AlphaScreen™ Assay for REV1-REV7 Interaction
This assay quantitatively measures the disruption of the REV1-REV7 interaction by this compound in a high-throughput format.
Materials:
-
FLAG-tagged mouse REV1 C-terminal domain (CTD)
-
His-tagged REV7/REV3 complex
-
Anti-FLAG donor beads
-
Anti-His acceptor beads
-
96-well, half-area, white opaque plates
-
Assay Buffer: PBS containing 1 mM TCEP and 0.005% Tween-20
-
This compound stock solution in 50% DMSO
Procedure:
-
Dilute the FLAG-tagged REV1 CTD to a final concentration of 1 nM in the assay buffer.
-
Add the diluted REV1 CTD to the wells of the 96-well plate.
-
Prepare serial dilutions of this compound in 50% DMSO.
-
Add the serially diluted this compound to the wells to achieve final inhibitor concentrations ranging from 0 to 25 μM. The final DMSO concentration should be 2%.
-
Add the His-tagged REV7/REV3 complex to the wells.
-
Add the anti-FLAG donor beads and anti-His acceptor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The IC50 value is determined by fitting the dose-dependent inhibition data to a suitable curve.[2]
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the dissociation constant (Kd) of the interaction between this compound and the REV1 CTD.
Materials:
-
Purified REV1 CTD
-
This compound
-
ITC instrument
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Prepare a solution of REV1 CTD in the ITC cell.
-
Prepare a solution of this compound in the injection syringe at a higher concentration.
-
Perform a series of injections of this compound into the REV1 CTD solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat change data and fit it to a suitable binding model to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.[2]
Clonogenic Survival Assay
This cell-based assay assesses the ability of this compound to sensitize cancer cells to DNA-damaging agents like cisplatin.
Materials:
-
Cancer cell lines (e.g., HT1080, A375)
-
Complete cell culture medium
-
6-well plates
-
Cisplatin
-
This compound
-
Fixative solution (e.g., 50% methanol, 10% glacial acetic acid)
-
Staining solution (e.g., 0.02% Coomassie Brilliant Blue R-250)
Procedure:
-
Plate 300 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with cisplatin (e.g., 0.5 μM) for 24 hours.
-
Remove the cisplatin-containing medium and add fresh medium containing this compound (e.g., 1.5 μM) for an additional 24 hours.
-
Wash the cells and replace with fresh medium.
-
Allow the cells to form colonies for 5-7 days.
-
Fix the colonies with the fixative solution for 10 minutes.
-
Stain the colonies with the staining solution.
-
Count the number of colonies containing at least 40 cells.
-
Calculate the colony forming ability and compare between treatment groups.[2][3]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | DNA Damage Tolerance Pathways in Human Cells: A Potential Therapeutic Target [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural basis of recruitment of DNA polymerase ζ by interaction between REV1 and REV7 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Basis of Recruitment of DNA Polymerase ζ by Interaction between REV1 and REV7 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
The Discovery of JH-RE-06: A Small Molecule Inhibitor of Mutagenic Translesion Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Intrinsic and acquired drug resistance remains a primary obstacle in cancer chemotherapy, with mutagenic translesion synthesis (TLS) identified as a key contributor to both chemoresistance and treatment-induced mutations. This guide details the discovery and characterization of JH-RE-06, a novel small molecule inhibitor that targets the mutagenic TLS pathway. This compound disrupts the crucial interaction between REV1 and the REV7 subunit of DNA polymerase ζ (POL ζ), thereby inhibiting mutagenic TLS. This action enhances the efficacy of DNA-damaging agents like cisplatin (B142131) and presents a promising strategy to overcome chemoresistance. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction
The clinical utility of many chemotherapeutic agents is limited by the development of drug resistance. A significant mechanism underlying this resistance is the cellular process of translesion synthesis (TLS), which allows DNA replication to bypass chemotherapy-induced DNA lesions. While this bypass prevents replication fork collapse and subsequent cell death, it is often carried out by low-fidelity polymerases, leading to a high rate of mutations. This can contribute to the evolution of tumor cells and the acquisition of further resistance mechanisms.
The REV1/POL ζ-dependent pathway is a major branch of mutagenic TLS. The C-terminal domain (CTD) of the REV1 protein acts as a scaffold, recruiting other TLS polymerases, including the essential polymerase POL ζ, through its interaction with the REV7 subunit.[1][2] Disrupting this REV1-REV7 interaction has been a long-sought-after therapeutic strategy to abrogate mutagenic TLS and sensitize cancer cells to chemotherapy. However, the shallow and dynamic nature of the REV1 CTD-REV7 binding interface has made the development of small molecule inhibitors particularly challenging.[1] This guide focuses on this compound, a first-in-class small molecule inhibitor that successfully targets this interaction.[1][3]
Discovery and Mechanism of Action
This compound was identified through a screen of approximately 10,000 small molecule compounds.[4] Its unique mechanism of action involves binding to a seemingly "featureless" surface on the REV1 CTD.[1][3] This binding event induces the dimerization of REV1, which in turn sterically blocks the interaction with REV7, thereby preventing the recruitment of POL ζ to sites of DNA damage.[1][5][6] This disruption of the REV1-POL ζ axis effectively inhibits mutagenic TLS.
Signaling Pathway
The core mechanism of this compound revolves around the disruption of the REV1-mediated assembly of the TLS machinery. The following diagram illustrates the targeted signaling pathway.
Quantitative Data
The potency and binding affinity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Value | Method | Reference |
| IC50 | 0.78 µM | REV1-REV7 Interface Inhibition Assay | [5][6][7] |
| Kd | 0.42 ± 0.11 µM | Isothermal Titration Calorimetry (ITC) | [1][5][7] |
| Stoichiometry | 2.04 ± 0.03 (Protein:Ligand) | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound.
Isothermal Titration Calorimetry (ITC)
This biophysical technique was used to directly measure the binding affinity (Kd) and stoichiometry of this compound to the REV1 C-terminal domain (CTD).
-
Protein: Purified recombinant REV1 CTD.
-
Ligand: this compound.
-
Procedure:
-
A solution of REV1 CTD is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the REV1 CTD solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd) and the stoichiometry of the interaction.
-
Clonogenic Survival Assay
This cell-based assay was employed to assess the ability of this compound to sensitize cancer cells to DNA-damaging agents like cisplatin.
-
Cell Lines: HT1080 (human fibrosarcoma), A375 (human melanoma), and Mouse Embryonic Fibroblasts (MEFs).[1]
-
Procedure:
-
Cells are seeded at a low density (e.g., 300-800 cells/well) in 6-well plates and allowed to attach for 24 hours.
-
Cells are treated with a DNA-damaging agent (e.g., cisplatin at 0.5-1 µM) for a specified period (e.g., 24 hours).
-
The media is replaced with fresh media containing this compound (e.g., 1.5 µM) for an additional 24 hours.
-
After the combination treatment, the drug-containing media is removed, and cells are washed and cultured in fresh media for 5-7 days to allow for colony formation.
-
Colonies are fixed with a mixture of 50% methanol (B129727) and 10% glacial acetic acid and then stained with 0.02% Coomassie brilliant blue R-250.
-
Colonies containing at least 40-50 cells are counted.
-
The surviving fraction is calculated relative to untreated control cells.
-
The following diagram outlines the workflow for the clonogenic survival assay.
Xenograft Mouse Model
In vivo efficacy of this compound in combination with cisplatin was evaluated in a xenograft mouse model of human melanoma.
-
Cell Line: A375 human melanoma cells.
-
Animal Model: Immunocompromised mice.
-
Procedure:
-
A375 cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
Treatment groups typically include: (i) vehicle control (saline), (ii) this compound alone, (iii) cisplatin alone, and (iv) a combination of cisplatin and this compound.
-
Compounds are administered via injection (e.g., intraperitoneally). Doses used have been 1.6 mg/kg for this compound and 1.0 mg/kg for cisplatin.[1]
-
Tumor volumes are measured regularly throughout the study.
-
Animal survival and body weight are also monitored.
-
At the end of the study, tumors may be excised for histological or molecular analysis (e.g., staining for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).[2]
-
Cellular Effects and Therapeutic Implications
This compound has been shown to enhance cisplatin-induced cytotoxicity in a variety of human and mouse cancer cell lines.[1] This effect is dependent on the presence of REV1, as REV1-knockout cells do not exhibit the same sensitization.[1]
Interestingly, the combination of this compound and cisplatin does not necessarily lead to an increase in apoptosis. Instead, it can induce hallmarks of cellular senescence, including increased expression of p21, senescence-associated β-galactosidase activity, and the formation of micronuclei.[2][8] This suggests that this compound alters the ultimate fate of cancer cells in response to chemotherapy-induced DNA damage, shifting the response from apoptosis to a senescence-associated cell death pathway.[2]
The in vivo studies have demonstrated that the co-administration of this compound with cisplatin significantly suppresses the growth of human melanoma xenografts in mice and prolongs survival.[1][4][6] These findings provide the first in vivo evidence for the therapeutic potential of a small molecule inhibitor that specifically targets mutagenic TLS.
Conclusion
The discovery of this compound represents a significant advancement in the development of adjuvants for chemotherapy. By targeting a previously challenging protein-protein interaction, this compound effectively inhibits mutagenic translesion synthesis, thereby enhancing the cytotoxic effects of DNA-damaging agents and suppressing mutagenesis. Its unique mechanism of inducing REV1 dimerization provides a novel framework for designing next-generation TLS inhibitors. The preclinical data strongly support the continued investigation of this compound and similar compounds as a promising strategy to combat chemoresistance and improve outcomes for cancer patients.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on JH-RE-06: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-RE-06 is a novel small molecule inhibitor that targets the mutagenic translesion synthesis (TLS) pathway, a critical mechanism for DNA damage tolerance in cancer cells. This compound has demonstrated significant potential as an adjuvant to chemotherapy, particularly with DNA-damaging agents like cisplatin (B142131). This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, key experimental findings, and detailed protocols.
Introduction
Cancer cells often develop resistance to chemotherapy by utilizing DNA damage tolerance mechanisms, such as mutagenic translesion synthesis (TLS). The REV1/POLζ-dependent TLS pathway plays a crucial role in this process, allowing cancer cells to bypass DNA lesions, which can lead to both intrinsic and acquired chemoresistance. This compound has emerged as a first-in-class inhibitor of this pathway, offering a promising strategy to enhance the efficacy of existing cancer therapies.
Mechanism of Action
This compound functions by disrupting the interaction between two key proteins in the TLS pathway: REV1 and REV7. REV1 acts as a scaffold protein, and its interaction with the REV7 subunit of DNA polymerase ζ (POLζ) is essential for the recruitment of POLζ to sites of DNA damage.
The key steps in the mechanism of action of this compound are as follows:
-
Binding to REV1: this compound targets a nearly featureless surface on the C-terminal domain (CTD) of the REV1 protein.
-
Induction of REV1 Dimerization: The binding of this compound induces the dimerization of two REV1 CTD molecules.
-
Blockage of REV1-REV7 Interaction: This dimerization sterically hinders the interaction between REV1 and the REV7 subunit of POLζ.
-
Inhibition of POLζ Recruitment: By preventing the REV1-REV7 interaction, this compound effectively blocks the recruitment of the mutagenic POLζ to DNA lesions.
-
Suppression of Mutagenic TLS: The inhibition of POLζ recruitment leads to the suppression of mutagenic TLS, preventing the bypass of DNA damage and the introduction of mutations.
This mechanism ultimately sensitizes cancer cells to DNA-damaging agents.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 0.78 µM | Half-maximal inhibitory concentration for the disruption of the REV1-REV7 interaction. | |
| Kd | 0.42 µM | Dissociation constant for the binding of this compound to the REV1 C-terminal domain. |
Key Experimental Findings
In Vitro Efficacy
-
Enhanced Chemosensitivity: this compound has been shown to enhance the cytotoxicity of cisplatin in various human and mouse cancer cell lines, including fibrosarcoma (HT1080), melanoma (A375), and lung adenocarcinoma (KP) cells.
-
Induction of Senescence: Interestingly, in combination with cisplatin, this compound does not significantly increase apoptosis. Instead, it induces hallmarks of cellular senescence, such as increased senescence-associated β-galactosidase activity, elevated p21 expression, micronuclei formation, and reduced Lamin B1 levels.
-
Suppression of Mutagenesis: The compound effectively suppresses cisplatin-induced mutagenesis in cancer cells.
In Vivo Efficacy
-
Tumor Growth Suppression: In mouse xenograft models of human melanoma, the co-administration of this compound with cisplatin led to the suppression of tumor growth.
-
Prolonged Survival: Treatment with the combination of this compound and cisplatin has been shown to prolong the survival of tumor-bearing mice.
Experimental Protocols
Clonogenic Survival Assay
This assay is used to determine the long-term survival and proliferative capacity of cells after treatment with this compound and/or other agents.
Methodology:
-
Cell Seeding: Plate 300-800 cells per well in 6-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of this compound and/or cisplatin for 24 hours.
-
Recovery: Replace the treatment media with fresh media and allow the cells to grow for 4-7 days, until visible colonies are formed.
-
Fixation and Staining: Fix the colonies with a solution of 50% methanol (B129727) and 10% glacial acetic acid or 70% ethanol, and then stain with 0.02% Coomassie brilliant blue R-250 or 0.1% crystal violet.
-
Colony Counting: Count the colonies containing at least 40-50 cells.
Below is a diagram illustrating the experimental workflow for the clonogenic survival assay.
**
JH-RE-06: A Novel Inhibitor of Mutagenic DNA Repair and its Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor JH-RE-06 and its impact on mutagenic DNA repair, specifically through the inhibition of the translesion synthesis (TLS) pathway. This compound targets the essential scaffolding protein REV1, preventing the recruitment of the mutagenic DNA polymerase ζ (POLζ) and thereby sensitizing cancer cells to DNA-damaging chemotherapeutics such as cisplatin (B142131). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and provides visualizations of the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mutagenic DNA repair in cancer.
Introduction
Intrinsic and acquired drug resistance, along with the induction of secondary malignancies, are significant limitations to successful cancer chemotherapy.[1] A key cellular process contributing to these challenges is mutagenic translesion synthesis (TLS), a DNA damage tolerance mechanism that allows cells to bypass DNA lesions that would otherwise block replication.[2][3] While this process promotes cell survival, it comes at the cost of introducing mutations, which can drive chemoresistance and oncogenesis.[4]
The TLS pathway relies on specialized, low-fidelity DNA polymerases. A central player in mutagenic TLS is the REV1/POLζ complex.[5] The REV1 protein acts as a scaffold, recruiting other TLS polymerases, including the catalytic subunit of POLζ, to sites of DNA damage.[6] The interaction between the C-terminal domain (CTD) of REV1 and the REV7 subunit of POLζ is critical for this recruitment.[1]
This compound is a first-in-class small molecule inhibitor that disrupts the REV1/POLζ-dependent mutagenic TLS pathway.[1] By preventing the recruitment of the mutagenic POLζ, this compound has been shown to enhance the efficacy of DNA-damaging agents like cisplatin and suppress tumor growth in preclinical models.[1] This guide will delve into the technical details of this compound's mechanism, its quantitative effects, and the experimental methodologies used to elucidate its function.
Mechanism of Action of this compound
This compound functions by directly targeting the REV1 protein.[1] It binds to a nearly featureless surface on the C-terminal domain (CTD) of REV1 that is responsible for interacting with the REV7 subunit of POLζ.[1][7] The binding of this compound induces an asymmetric dimerization of the REV1 CTD.[1][2] This induced dimerization sterically hinders the REV1-REV7 interaction, thereby preventing the recruitment of the mutagenic polymerase POLζ to the DNA lesion site.[1][8] Consequently, the cell's ability to perform mutagenic lesion bypass is inhibited.[1]
This targeted inhibition of mutagenic TLS has two major therapeutic implications. Firstly, it sensitizes cancer cells to DNA-damaging chemotherapies like cisplatin, as the cells are less able to tolerate the DNA lesions induced by the drug.[1][8] Secondly, by inhibiting the primary source of treatment-induced mutations, this compound has the potential to reduce the incidence of acquired drug resistance and secondary malignancies.[1][2]
Interestingly, in combination with cisplatin, this compound does not lead to an increase in apoptosis. Instead, it profoundly alters the cellular response to cisplatin-induced DNA damage, shifting the outcome from apoptosis to cellular senescence.[5] This is characterized by hallmarks such as increased senescence-associated β-galactosidase activity, elevated p21 expression, and the formation of micronuclei.[5][9]
Below is a diagram illustrating the signaling pathway of mutagenic translesion synthesis and the inhibitory action of this compound.
References
- 1. HPRT Assay - Eurofins Deutschland [eurofins.de]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. REV1-Polζ maintains the viability of homologous recombination-deficient cancer cells through mutagenic repair of PRIMPOL-dependent ssDNA gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. jrfglobal.com [jrfglobal.com]
- 8. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing JH-RE-06 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a small molecule inhibitor that targets the REV1-REV7 interface, disrupting the formation of the REV1-Polζ complex, a key player in mutagenic translesion synthesis (TLS).[1][2] The TLS pathway enables cells to bypass DNA lesions, a process that can contribute to both intrinsic and acquired resistance to DNA-damaging chemotherapeutic agents.[3] By inhibiting this pathway, this compound has been shown to enhance the cytotoxic effects of agents like cisplatin, making it a promising candidate for combination cancer therapy.[3] One of the gold-standard methods for assessing the long-term efficacy of cytotoxic agents and potential chemo-sensitizers is the clonogenic survival assay, which measures the ability of a single cell to proliferate and form a colony.[4][5] These application notes provide a detailed protocol for employing this compound in a clonogenic survival assay to evaluate its standalone effects and its ability to sensitize cancer cells to other therapies.
Principle of the Clonogenic Survival Assay
The clonogenic survival assay is an in vitro cell-based assay that evaluates the reproductive integrity of cells after exposure to a cytotoxic agent. The principle lies in the ability of a single viable cell to undergo multiple rounds of division to form a macroscopic colony. A colony is typically defined as a cluster of at least 50 cells.[4] The survival fraction is then calculated by comparing the colony-forming ability of treated cells to that of untreated control cells, providing a quantitative measure of cytotoxicity.
Data Presentation
The following table summarizes representative quantitative data from clonogenic survival assays involving this compound. This data has been synthesized from multiple studies to provide an overview of the expected outcomes.
| Cell Line | Treatment | Concentration(s) | Incubation Time | Observed Effect on Colony Formation | Surviving Fraction (Approx.) | Reference |
| A375 (Melanoma) | This compound + Cisplatin | 1.5 µM this compound + 1 µM Cisplatin | 24h drug exposure, 7-14 days colony growth | Significant reduction in colony formation compared to Cisplatin alone | Not explicitly quantified, but graphical data suggests <0.25 | [6] |
| HT1080 (Fibrosarcoma) | This compound + Cisplatin | 1.5 µM this compound + 1 µM Cisplatin | 24h drug exposure, 7-14 days colony growth | Significant reduction in colony formation compared to Cisplatin alone | Not explicitly quantified, but graphical data suggests <0.5 | [6] |
| MEFs (Mouse Embryonic Fibroblasts) | This compound + Cisplatin | 1.5 µM this compound + 1 µM Cisplatin | 24h drug exposure, 7-14 days colony growth | Significant reduction in colony formation compared to Cisplatin alone | Not explicitly quantified, but graphical data suggests <0.4 | [6] |
| SKOV3 (Ovarian Cancer) | This compound + Cisplatin | 1.5 µM this compound + 1 µM Cisplatin | 24h drug exposure, 7-14 days colony growth | Significant reduction in colony formation compared to Cisplatin alone | Not explicitly quantified, but graphical data suggests <0.6 | [6] |
Experimental Protocols
This section provides a detailed methodology for performing a clonogenic survival assay with this compound, both as a single agent and in combination with a DNA-damaging agent like cisplatin.
Materials
-
Cancer cell line of interest (e.g., A375, HT1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO)
-
DNA-damaging agent (e.g., Cisplatin)
-
6-well or 100 mm tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Fixation solution (e.g., 10% methanol, 10% acetic acid in water)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed a predetermined number of cells into 6-well plates. The number of cells to seed will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A good starting point is to seed between 200 and 1000 cells per well. It is crucial to seed a sufficient number of cells to obtain a countable number of colonies (ideally 50-150) in the control wells.
-
Allow cells to attach overnight in the incubator.
-
-
Treatment with this compound and/or other agents:
-
Single Agent: Prepare serial dilutions of this compound in complete medium. A starting concentration range could be 0.1 µM to 10 µM. Remove the medium from the wells and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Combination Treatment: To assess the chemo-sensitizing effect of this compound, pre-treat cells with a fixed, non-toxic or minimally toxic concentration of this compound (e.g., 1.5 µM) for a specified period (e.g., 4-24 hours). Then, add the DNA-damaging agent (e.g., cisplatin) at various concentrations to the this compound-containing medium. Alternatively, cells can be co-treated with both agents simultaneously. Appropriate controls should be included: untreated, vehicle control, this compound alone, and the DNA-damaging agent alone.
-
-
Incubation:
-
Expose the cells to the treatment for a defined period. A 24-hour exposure is a common starting point.
-
After the treatment period, carefully aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
-
Colony Formation:
-
Return the plates to the incubator and allow the colonies to grow for 7-14 days, or until the colonies in the control wells are clearly visible and consist of at least 50 cells. The incubation time will vary depending on the cell line's doubling time.
-
It is advisable to monitor the plates every few days to check for colony growth and medium color. Change the medium if necessary (e.g., every 3-4 days).
-
-
Fixation and Staining:
-
Once the colonies are of an appropriate size, aspirate the medium.
-
Gently wash the wells with PBS.
-
Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixation solution.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is generally defined as a cluster of 50 or more cells.
-
Calculate the Plating Efficiency (PE) for the control cells: PE = (Number of colonies counted / Number of cells seeded) x 100%
-
Calculate the Surviving Fraction (SF) for each treatment condition: SF = (Number of colonies counted / (Number of cells seeded x (PE / 100)))
-
Plot the surviving fraction as a function of the drug concentration to generate a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay with this compound.
This compound Mechanism of Action in Translesion Synthesis
Caption: this compound inhibits translesion synthesis by inducing REV1 dimerization.
References
- 1. The Rev1-Polζ Translesion Synthesis Mutasome: Structure, Interactions and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JH-RE-06 in In Vitro Studies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
JH-RE-06 is a potent and specific small-molecule inhibitor of the REV1-REV7 interaction, a critical step in mutagenic translesion synthesis (TLS).[1][2][3][4] By disrupting the recruitment of the mutagenic DNA polymerase ζ (POL ζ), this compound enhances the efficacy of DNA-damaging chemotherapeutic agents and can induce cellular senescence.[5][6][7] These application notes provide detailed protocols and optimal concentrations for the use of this compound in various in vitro assays, designed to assist researchers in cancer biology and drug development.
Mechanism of Action
This compound targets the C-terminal domain (CTD) of REV1, inducing its dimerization.[2][5] This dimerization blocks the interaction between REV1 and the REV7 subunit of POL ζ, thereby preventing the recruitment of POL ζ to sites of DNA damage.[1][2][4] The inhibition of this mutagenic DNA repair pathway leads to an accumulation of unresolved DNA lesions, ultimately sensitizing cancer cells to chemotherapy and, in some contexts, shifting the cellular response from apoptosis to senescence.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in various in vitro applications.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC₅₀ | 0.78 µM | Cell-free assay | [1][3][4] |
| K_d_ | 0.42 µM | Cell-free assay | [1][4] |
Table 2: Recommended Concentrations for In Vitro Cellular Assays
| Assay Type | Cell Lines | Recommended this compound Concentration | Incubation Time | Notes | Reference |
| Clonogenic Survival Assay | HT1080, A375, MEFs, KP, LNCap, AG01522 | 1.5 µM | 24 hours | Often used in combination with cisplatin (B142131) (0.5 µM or 1 µM). | [1][2] |
| Senescence-Associated β-Galactosidase Staining | HT1080, A375, MEFs, SKOV3 | 0.5 µM - 1.5 µM | 24 - 72 hours | Used in combination with cisplatin (1 µM). | [7] |
| Immunofluorescence | A375 | 1.5 µM | 24 hours | For detection of autophagy markers. | [8] |
| Western Blotting | A375 | 100 µM (for in vitro dimerization assay) | N/A | To confirm REV1 CTD dimerization. Cellular assays would typically use 1.5 µM. | [2] |
| HPRT Mutation Assay | Rev1+/+ MEFs | 1.5 µM | 24 hours | In combination with cisplatin (0.5 µM). | [2] |
Experimental Protocols
Cell Viability: Clonogenic Survival Assay
This protocol is adapted from studies demonstrating the chemosensitizing effect of this compound.[1][2]
Objective: To assess the long-term effect of this compound, alone or in combination with a DNA-damaging agent, on the ability of single cells to form colonies.
Materials:
-
Cell lines (e.g., HT1080, A375)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (or other DNA-damaging agent)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (50% methanol, 10% glacial acetic acid)
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)
Procedure:
-
Seed 300-800 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound (e.g., 1.5 µM) and/or cisplatin (e.g., 0.5 µM). A DMSO control should be included.
-
Incubate the cells for 24 hours.
-
Aspirate the treatment medium and replace it with fresh, drug-free medium.
-
Allow the cells to grow for 7-14 days, or until visible colonies are formed.
-
Aspirate the medium and wash the wells once with PBS.
-
Fix the colonies by adding the fixative solution for 10 minutes.
-
Aspirate the fixative and add the staining solution for at least 30 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
Calculate the relative cell survival by normalizing the number of colonies in the treated wells to the number of colonies in the control wells.
Western Blotting for Protein Expression Analysis
This protocol provides a general framework for assessing changes in protein expression following this compound treatment.
Objective: To detect changes in the expression levels of proteins involved in DNA damage response or cell cycle regulation (e.g., p21).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
Apoptosis and Senescence Assays
This compound in combination with cisplatin has been shown to induce senescence rather than apoptosis in some cell lines.[5][6][7] Therefore, it is recommended to assess markers for both pathways.
Objective: To detect senescent cells.
Materials:
-
SA-β-Gal staining kit
Procedure:
-
Seed cells in a multi-well plate and treat them as required (e.g., 1 µM cisplatin +/- 1.5 µM this compound for 24-72 hours).
-
Wash the cells with PBS.
-
Fix the cells with the provided fixative solution.
-
Wash the cells.
-
Add the staining solution and incubate at 37°C overnight in a dry incubator (do not use a CO₂ incubator).
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Objective: To quantify apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cells as required.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting translesion synthesis.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [scholarworks.uvm.edu]
Application Notes and Protocols: JH-RE-06 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a novel small-molecule inhibitor that targets the REV1-REV7 interface, disrupting mutagenic translesion synthesis (TLS).[1][2][3] This mechanism of action makes it a promising candidate for combination therapy with DNA-damaging agents like cisplatin (B142131). By inhibiting the REV1/POLζ-dependent mutagenic TLS pathway, this compound enhances the cytotoxicity of cisplatin in various cancer cell lines and in vivo models, offering a new strategy to overcome chemoresistance.[2][4][5] This document provides detailed application notes and protocols for utilizing this compound in combination with cisplatin.
Mechanism of Action
This compound functions by preventing the recruitment of the mutagenic DNA polymerase ζ (POLζ) to sites of DNA damage.[1][2] It achieves this by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization and thereby blocking the interaction between REV1 and the REV7 subunit of POLζ.[2][6] This disruption of the REV1-REV7 interaction is critical for inhibiting mutagenic TLS, a pathway that allows cancer cells to tolerate DNA damage induced by chemotherapeutics like cisplatin, often at the cost of introducing mutations that can lead to acquired resistance.[4][5]
Interestingly, the combination of this compound and cisplatin does not typically lead to an increase in apoptosis. Instead, it has been observed to induce hallmarks of cellular senescence, including increased expression of p21 and senescence-associated β-galactosidase, followed by cell death.[4][7][8] This suggests a profound alteration in the biological response to cisplatin-induced DNA damage when REV1 is inhibited.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and cisplatin.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (REV1-REV7 interaction) | 0.78 µM | [1][6] |
| Kd (binding to REV1 CTD) | 0.42 µM | [1][6] |
Table 2: In Vitro Combination Therapy Concentrations
| Cell Line | This compound Concentration | Cisplatin Concentration | Effect | Reference |
| Rev1+/+ MEF | 1.5 µM | 0.5 µM | Significantly reduced colony forming ability | [2] |
| Rev1-/- MEF | 1.5 µM | 0.5 µM | No significant sensitization to cisplatin | [2] |
| HT1080 (human fibrosarcoma) | 1.5 µM | 1 µM | Sensitization to cisplatin (abolished by REV1 siRNA knockdown) | [2] |
| A375 (human melanoma) | 1.5 µM | 1 µM | Sensitization to cisplatin (abolished by REV1 siRNA knockdown) | [2] |
Table 3: In Vivo Xenograft Study Treatment Protocol
| Treatment Group | Dosage | Administration Schedule | Reference |
| Vehicle Control | Saline | Twice-weekly injections for 5 weeks | [2] |
| Cisplatin alone | Not specified | Twice-weekly injections for 5 weeks | [2] |
| This compound alone | Not specified | Twice-weekly injections for 5 weeks | [2] |
| This compound + Cisplatin | Not specified | Twice-weekly injections for 5 weeks | [2] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from studies evaluating the synergistic effect of this compound and cisplatin on cancer cell survival.[1][2]
Materials:
-
Cancer cell lines (e.g., HT1080, A375)
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (50% methanol, 10% glacial acetic acid)
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)
Procedure:
-
Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.
-
Treat the cells with cisplatin (e.g., 0.5 µM) in fresh media for 24 hours.
-
Remove the cisplatin-containing media and add fresh media containing this compound (e.g., 1.5 µM) for an additional 24 hours.
-
Wash the cells with PBS and replace with fresh complete medium.
-
Allow the cells to form colonies for 5-7 days.
-
Aspirate the media and fix the colonies with the fixative solution for 10 minutes.
-
Stain the colonies with the Coomassie Brilliant Blue R-250 solution.
-
Count colonies containing at least 40 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound and cisplatin combination therapy in a mouse xenograft model.[2]
Materials:
-
Immunocompromised mice (e.g., NCRNU-F nude mice)
-
Cancer cells (e.g., A375 human melanoma cells)
-
Matrigel (optional)
-
Saline
-
This compound
-
Cisplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A375 cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomly assign mice into four treatment groups: saline (vehicle), cisplatin alone, this compound alone, and the combination of this compound and cisplatin.
-
Administer the respective treatments via intraperitoneal injection twice weekly for 5 weeks.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of this compound Action.
Caption: In Vitro and In Vivo Experimental Workflow.
Caption: Synergistic Logic of Combination Therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pnas.org [pnas.org]
- 5. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JH-RE-06 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a small molecule inhibitor that targets the protein-protein interaction between REV1 and REV7, a critical step in the recruitment of the error-prone DNA polymerase ζ (POLζ).[1][2][3] By disrupting this interaction, this compound inhibits mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway that is often exploited by cancer cells to survive DNA-damaging chemotherapy.[4][5] Preclinical studies have demonstrated that this compound can sensitize cancer cells to agents like cisplatin (B142131) and suppress tumor growth in mouse xenograft models, making it a promising candidate for combination cancer therapy.[2][4][5]
These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, covering experimental design, drug formulation, administration routes, and monitoring of tumor growth.
Mechanism of Action: Inhibition of Translesion Synthesis
This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which sterically blocks the binding of REV7, a subunit of POLζ.[4][6] This prevents the recruitment of POLζ to sites of DNA damage, thereby inhibiting the mutagenic bypass of DNA lesions.[4][6] This mechanism enhances the cytotoxic effects of DNA-damaging agents and can lead to cellular senescence in cancer cells.[2][7]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from preclinical studies of this compound in mouse xenograft models.
Table 1: Summary of this compound Administration in a Human Melanoma Xenograft Model
| Parameter | Details |
| Cell Line | A375 (Human Melanoma)[4] |
| Mouse Strain | NCRNU-F (Nude) female mice, 6-8 weeks old[1][4] |
| Tumor Implantation | Subcutaneous injection of A375 cells[4] |
| Treatment Groups | 1. Saline (Vehicle Control)2. This compound alone3. Cisplatin alone4. This compound + Cisplatin[4] |
| This compound Dosage | 1.6 mg/kg per injection[1][4] |
| Cisplatin Dosage | 1.0 mg/kg per injection[4] |
| Formulation | 10% DMSO, 10% Ethanol, 40% PEG-400, 50% Saline[4] |
| Administration Route | Injections (specific route not detailed, likely intraperitoneal or intravenous)[4] |
| Dosing Schedule | Twice-weekly for 5 weeks[4] |
| Primary Outcome | Significant inhibition of tumor growth in the combination treatment group compared to single agents.[4] |
Table 2: Observed Effects of this compound in Combination with Cisplatin in Xenograft Models
| Xenograft Model | Cell Line | Observed Effects |
| Melanoma | A375 | Suppressed tumor growth and enhanced survival.[2] |
| Ovarian Cancer | SKOV3 | Induced hallmarks of senescence rather than apoptosis.[2] |
Experimental Protocols
This section provides detailed protocols for establishing a mouse xenograft model and administering this compound.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using a human cancer cell line.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]
Application Notes and Protocols for JH-RE-06
Audience: Researchers, scientists, and drug development professionals.
Introduction
JH-RE-06 is a small molecule inhibitor that targets the interaction between REV1 and REV7, key components of the mutagenic translesion synthesis (TLS) pathway.[1][2] By disrupting this interaction, this compound prevents the recruitment of DNA polymerase ζ (Pol ζ), a critical enzyme for bypassing DNA lesions in a potentially error-prone manner.[3][1] This mechanism of action makes this compound a promising agent for sensitizing cancer cells to DNA-damaging chemotherapeutics like cisplatin (B142131).[3][4][5] This document provides a comprehensive overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound functions by binding to the C-terminal domain (CTD) of REV1, inducing its dimerization.[3][4] This dimerization sterically hinders the binding of the REV7 subunit of Pol ζ to REV1, thereby inhibiting the formation of the REV1-Pol ζ complex and subsequent mutagenic TLS.[3][4] The disruption of this pathway leads to an accumulation of unrepaired DNA lesions, which can enhance the cytotoxic effects of DNA-damaging agents. Interestingly, in some cancer cell lines, the combination of this compound and cisplatin does not lead to increased apoptosis but rather induces hallmarks of senescence before cell death.[4][6][7]
Signaling Pathway Disrupted by this compound
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Implications of inhibition of Rev1 interaction with Y family DNA polymerases for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols for Studying Chemoresistance with JH-RE-06
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a small molecule inhibitor of the mutagenic translesion synthesis (TLS) pathway, specifically targeting the interaction between REV1 and REV7.[1][2] This pathway is implicated in the development of chemoresistance in cancer cells by allowing them to bypass DNA lesions induced by chemotherapy agents like cisplatin (B142131).[3][4] By inhibiting this pathway, this compound has been shown to enhance the efficacy of chemotherapy, not by increasing apoptosis, but by inducing a state of cellular senescence.[3][5] These application notes provide detailed protocols for utilizing this compound to study and potentially overcome chemoresistance in cancer research settings.
Mechanism of Action
This compound disrupts the REV1/POLζ-dependent mutagenic TLS by promoting the dimerization of the REV1 C-terminal domain (CTD), which in turn prevents the recruitment of POLζ.[3] This inhibition of TLS activity hinders the cancer cell's ability to tolerate DNA damage caused by chemotherapeutic agents.[2][3] Consequently, instead of undergoing apoptosis, cancer cells treated with a combination of cisplatin and this compound exhibit hallmarks of senescence, including increased expression of senescence-associated β-galactosidase, p21, and the secretion of inflammatory cytokines such as IL-6 and IL-8.[3][5][6]
The induction of IL-6 suggests a potential involvement of the IL-6/JAK/STAT3 signaling pathway, a critical pathway in cancer cell proliferation, survival, and inflammation.[7][8][9] The hyperactivation of this pathway is often associated with poor clinical prognosis in various cancers.[7]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of cisplatin-induced DNA damage.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Lines | Reference |
| IC50 (REV1-REV7 interaction) | 0.78 µM | Cell-free assay | [1] |
| Kd (REV1-REV7) | 0.42 µM | Cell-free assay | [10] |
| Effective Concentration (in vitro) | 1.5 µM (with 0.5 µM Cisplatin) | HT1080, A375, KP, MEF, LNCap, AG01522 | [10][11] |
| In vivo Dosage | 1.6 mg/kg (intratumor injection) | A375 human melanoma xenografts in nude mice | [10] |
Experimental Protocols
In Vitro Clonogenic Survival Assay
This assay determines the ability of a single cell to grow into a colony, assessing the cytotoxic effects of this compound in combination with chemotherapy.
Materials:
-
Cancer cell lines (e.g., HT1080, A375)[10]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in sterile water)
-
6-well plates
-
Fixative solution (50% methanol, 10% glacial acetic acid)
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)[10]
Protocol:
-
Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours.[10]
-
Treat cells with the desired concentration of cisplatin (e.g., 0.5 µM) for 24 hours.[11]
-
Remove the cisplatin-containing medium and add fresh medium containing this compound (e.g., 1.5 µM). Incubate for an additional 24 hours.[10][11]
-
Remove the treatment medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-10 days to allow for colony formation.
-
Aspirate the medium and fix the colonies with the fixative solution for 10 minutes.[10]
-
Stain the colonies with the staining solution for 10-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the colonies (containing at least 50 cells).
-
Calculate the relative cell survival by normalizing the colony counts of treated samples to the DMSO or untreated controls.[10]
In Vivo Xenograft Tumor Growth Study
This protocol outlines the use of this compound in a mouse xenograft model to assess its in vivo efficacy in combination with cisplatin.
Materials:
-
6–8-week-old immunodeficient mice (e.g., NCRNU-F nude mice)[10]
-
Cancer cells for injection (e.g., A375 human melanoma cells)
-
This compound (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Saline solution
-
Calipers for tumor measurement
Protocol:
-
Inject cancer cells (e.g., 1 x 10^6 A375 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign mice to treatment groups (e.g., Saline, Cisplatin alone, this compound alone, Cisplatin + this compound).
-
Administer treatments as scheduled. For example, twice-weekly intratumoral injections of this compound (1.6 mg/kg) and intraperitoneal injections of cisplatin.[10]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67 and apoptosis markers like cleaved caspase-3).[4][12]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay is used to detect a key hallmark of senescent cells.
Materials:
-
Cells treated with this compound and/or cisplatin as described in the clonogenic assay protocol (without the final staining step).
-
SA-β-Gal Staining Kit (e.g., Cell Signaling Technology #9860)[3]
-
Microscope
Protocol:
-
Treat cells in culture dishes with this compound and/or cisplatin.
-
After the desired treatment duration, wash the cells with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the β-Galactosidase Staining Solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution at 37°C in a dry incubator (do not use a CO2 incubator) for 2-4 hours or overnight.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-staining cells.
Conclusion
This compound represents a novel tool for investigating and potentially overcoming chemoresistance in cancer. Its unique mechanism of inducing senescence rather than apoptosis in response to chemotherapy-induced DNA damage opens new avenues for therapeutic strategies. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 7. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IL-6/JAK/Stat3 Feed-Forward Loop Drives Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
Application of JH-RE-06 in Melanoma Research: Harnessing Synthetic Lethality to Enhance Chemotherapy
Introduction
JH-RE-06 is a novel small molecule inhibitor that has demonstrated significant potential in melanoma research, particularly in the context of overcoming resistance to conventional chemotherapy.[1] This compound disrupts the process of mutagenic translesion synthesis (TLS), a key DNA damage tolerance pathway that cancer cells exploit to survive the cytotoxic effects of DNA-damaging agents like cisplatin (B142131).[2][3] By targeting the interaction between REV1 and REV7 proteins, which are crucial for TLS, this compound effectively "freezes" the cancer cell's ability to adapt and evolve resistance, rendering it more susceptible to chemotherapy.[1] This application note provides detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing this compound in their melanoma research.
Mechanism of Action
This compound functions as a potent inhibitor of the REV1-REV7 protein-protein interface, a critical interaction for the recruitment of DNA polymerase ζ (Pol ζ) and subsequent mutagenic TLS.[2][3] The binding of this compound to a unique, nearly featureless surface on the C-terminal domain of REV1 induces its dimerization.[1][2][4] This induced dimerization sterically hinders the binding of REV7, thereby preventing the assembly of the functional REV1-Pol ζ complex.[2] The inhibition of this pathway leads to an accumulation of unrepaired DNA lesions in cancer cells treated with DNA-damaging agents, ultimately leading to enhanced cytotoxicity.[2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Target | REV1-REV7 Interaction | [1][5] |
| IC50 | 0.78 µM | [1][5] |
| Binding Affinity (Kd) | 0.42 µM | [1][5] |
In Vivo Efficacy of this compound in Combination with Cisplatin in A375 Melanoma Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Source |
| Vehicle Control | Saline | Twice-weekly injections | Uninhibited tumor growth | [2] |
| This compound alone | 1.6 mg/kg | Twice-weekly intratumor injections for 5 weeks | Minimal effect on tumor growth | [2][5] |
| Cisplatin alone | Not specified | Twice-weekly injections | Partial tumor growth suppression | [2] |
| This compound + Cisplatin | 1.6 mg/kg (this compound) | Twice-weekly injections for 5 weeks | Significant suppression of tumor growth and prolonged survival | [2][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in melanoma research.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound and/or cisplatin.
Materials:
-
A375 human melanoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
Cisplatin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fixing/staining solution (e.g., 0.5% crystal violet in 20% methanol)
Protocol:
-
Seed A375 cells in 6-well plates at a density of 500-1000 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of cisplatin, this compound, the combination of both, or DMSO as a vehicle control. A typical concentration for this compound is 1.5 µM.[2]
-
Incubate the plates for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Allow the cells to grow for 7-14 days until visible colonies are formed.
-
Aspirate the medium, wash the colonies with PBS, and fix and stain them with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the vehicle control.
A375 Xenograft Mouse Model
This protocol describes the in vivo evaluation of this compound in combination with cisplatin in a human melanoma xenograft model.
Materials:
-
A375 human melanoma cells
-
Immunocompromised mice (e.g., NCRNU-F nude mice)[2]
-
Matrigel (optional, for cell suspension)
-
Cisplatin
-
This compound
-
Saline solution
-
Calipers for tumor measurement
Protocol:
-
Harvest A375 cells and resuspend them in a suitable medium (e.g., PBS or a mixture with Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Randomize the mice into four treatment groups: (1) Saline (vehicle), (2) this compound alone (1.6 mg/kg), (3) Cisplatin alone, and (4) this compound (1.6 mg/kg) + Cisplatin.[2][5]
-
Administer the treatments via intratumoral injections twice a week for a duration of 5 weeks.[2]
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens. Survival can also be monitored as a primary endpoint.
This compound represents a promising therapeutic agent for melanoma by targeting the mutagenic TLS pathway, a key mechanism of chemoresistance. The data and protocols presented here provide a framework for researchers to investigate the potential of this compound in their own melanoma models, both in vitro and in vivo. Further research into the optimal dosing, timing, and combination of this compound with other chemotherapeutic agents will be crucial in translating this promising preclinical finding into clinical applications for melanoma patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: JH-RE-06 Treatment in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-RE-06 is a small molecule inhibitor that targets the interaction between REV1 and REV7, key components of the mutagenic translesion synthesis (TLS) pathway.[1][2][3] By disrupting this pathway, this compound enhances the efficacy of DNA-damaging chemotherapeutic agents and suppresses tumor progression. In lung cancer, REV1 has been identified as a potential diagnostic marker and therapeutic target, with its inhibition by this compound showing promising results in preclinical models.[1] Mechanistically, this compound has been shown to suppress lung tumorigenesis by inhibiting the REV1/Rad18/SERTAD2 axis.[1] Furthermore, studies in various cancer models suggest that this compound can induce alternative cell fate mechanisms, such as cellular senescence and ferroptosis, when apoptosis is suppressed.[2][4][5][6]
These application notes provide a summary of the effects of this compound on lung cancer cell lines, detailed protocols for key experiments, and visualizations of the relevant signaling pathways.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Source |
| REV1-REV7 Interaction IC50 | 0.78 µM | AlphaScreen™ Assay | [4] |
| REV1-REV7 Interaction Kd | 0.42 µM | Isothermal Titration Calorimetry | [3] |
Note: Specific IC50 values for the viability of A549 and H1299 lung cancer cell lines following this compound treatment are not available in the reviewed literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific assays.
Table 2: In Vivo Efficacy of this compound in Lung Cancer Xenograft Models (A549 & H1299 cells)
| Parameter | Treatment Group | Result | Source |
| Tumor Growth | This compound vs. Vehicle | Significantly impaired tumor growth | [1][7] |
| Tumor Size | This compound vs. Vehicle | Decreased tumor size | [1][7] |
| Tumor Weight | This compound vs. Vehicle | Decreased tumor weight (P < 0.01 for A549, P < 0.001 for H1299) | [7] |
| Cell Proliferation (Ki67) | This compound vs. Vehicle | Reduced Ki67 staining (P < 0.001) | [7] |
Table 3: Cellular Effects of this compound in Cancer Cell Lines
| Cellular Process | Key Markers | Effect of this compound Treatment | Cell Lines (if specified) | Source |
| Senescence | SA-β-galactosidase, p21, Lamin B1, IL-6, IL-8 | Increased SA-β-gal activity, Increased p21 expression, Reduced Lamin B1 expression, Increased IL-6 & IL-8 expression | HT1080, A375, MEFs, SKOV3 | [2][4][5] |
| Ferroptosis | Intracellular Fe²⁺, Malondialdehyde (MDA), Glutathione (GSH), NCOA4 | Increased Fe²⁺, Increased MDA, Reduced GSH, NCOA4-mediated ferritinophagy | Colorectal cancer cells | [6] |
| Apoptosis | Cleaved Caspase-3 | No significant increase when combined with cisplatin | Various mammalian cell lines | [2][4][5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound induces REV1 dimerization, blocking the REV1-REV7 interaction and inhibiting TLS.
Downstream Cellular Effects of REV1 Inhibition in Lung Cancer
Caption: this compound inhibits the REV1/Rad18/SERTAD2 axis, suppressing lung tumorigenesis.
Experimental Workflow: Cell Viability and Proliferation
Caption: A generalized workflow for assessing the effects of this compound on lung cancer cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human non-small cell lung carcinoma lines A549 and H1299.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Clonogenic Survival Assay
This protocol is adapted from established methods.[3]
-
Seed 300 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with varying concentrations of this compound for another 24 hours.
-
Replace the medium with fresh, drug-free medium.
-
Allow cells to grow for 7-10 days until visible colonies are formed.
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of 50% methanol (B129727) and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 for at least 30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count colonies containing at least 50 cells.
-
Calculate the relative cell survival by normalizing the number of colonies in treated wells to that in control (DMSO-treated) wells.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is based on standard methods for detecting cellular senescence.
-
Seed cells in 6-well plates and treat with this compound (and/or cisplatin) for the desired time.
-
Wash the cells twice with 1X PBS.
-
Fix the cells with 1X fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.
-
Wash the cells twice with 1X PBS.
-
Prepare the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Add 1 mL of the staining solution to each well and incubate at 37°C overnight in a dry incubator (no CO₂).
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Quantify the percentage of blue-stained cells out of the total number of cells in several random fields of view.
Western Blot Analysis
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., REV1, p21, Lamin B1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Ferroptosis Assays
These protocols are based on methods described for detecting ferroptosis in cancer cells.[6]
-
Measurement of Intracellular Ferrous Iron (Fe²⁺):
-
Treat cells with this compound for the desired time.
-
Harvest the cells and use a commercial ferrous iron colorimetric assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the specified wavelength and calculate the Fe²⁺ concentration.
-
-
Lipid Peroxidation (MDA) Assay:
-
Following treatment, lyse the cells.
-
Use a commercial malondialdehyde (MDA) detection kit, which is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Measure the absorbance of the resulting colored product and determine the MDA levels.
-
-
Glutathione (GSH) Assay:
-
After treatment, prepare cell lysates.
-
Use a commercial GSH detection kit, which typically involves a reaction where GSH reduces a substrate, leading to a colorimetric or fluorometric output.
-
Measure the signal and calculate the GSH concentration relative to total protein.
-
Conclusion
This compound presents a promising therapeutic strategy for lung cancer by targeting the REV1-mediated translesion synthesis pathway. The provided data and protocols offer a framework for researchers to investigate the effects of this compound on lung cancer cell lines. Further studies are warranted to determine the precise IC50 values in these cell lines and to confirm the induction of senescence and/or ferroptosis as key mechanisms of action in the context of lung cancer.
References
- 1. REV1 promotes lung tumorigenesis by activating the Rad18/SERTAD2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. REV1-targeting inhibitor this compound induces ferroptosis via NCOA4-mediated ferritinophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Senescence with JH-RE-06
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JH-RE-06, a novel inhibitor of the REV1/POLζ-dependent mutagenic translesion synthesis (TLS) pathway, to induce and assess cellular senescence, particularly in combination with DNA-damaging agents like cisplatin (B142131).
Introduction
This compound is a small molecule that inhibits the interaction between REV1 and REV7, a critical step in mutagenic translesion synthesis (TLS).[1][2] By disrupting this pathway, this compound enhances the efficacy of chemotherapeutic agents such as cisplatin.[3][4][5] Notably, the combination of this compound and cisplatin does not typically amplify apoptosis but rather redirects the cellular response towards a senescent phenotype.[3][4][5] This induction of senescence is characterized by a stable cell cycle arrest and the secretion of a specific profile of inflammatory cytokines, known as the Senescence-Associated Secretory Phenotype (SASP).[3][4] These protocols outline the methodologies to induce and quantify this senescent state.
Mechanism of Action
This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which in turn blocks the recruitment of POLζ.[1][3] This inhibition of the TLS pathway, when combined with DNA damage from agents like cisplatin, leads to persistent DNA damage signals that trigger a senescence program. This is marked by an increase in senescence hallmarks such as elevated senescence-associated β-galactosidase (SA-β-gal) activity, increased p21 expression, formation of micronuclei, and reduced Lamin B1 expression.[3][4][6] Furthermore, the treatment promotes the expression of SASP factors, including IL6 and IL8.[3][4]
Data Presentation
Table 1: Cellular Hallmarks of Senescence Induced by Cisplatin and this compound Co-treatment
| Senescence Marker | Observation | Implication |
| SA-β-galactosidase | Increased activity | Classic indicator of cellular senescence, reflecting increased lysosomal mass.[3][4] |
| p21 | Increased expression | Upregulation of this cyclin-dependent kinase inhibitor is a key driver of senescence-associated cell cycle arrest.[3][4] |
| Lamin B1 | Reduced expression | Downregulation is a characteristic feature of the senescent nuclear envelope.[3][4] |
| Micronuclei | Increased formation | Indicates genomic instability and persistent DNA damage, a trigger for senescence.[3][4] |
| IL6 and IL8 | Increased expression | Key components of the Senescence-Associated Secretory Phenotype (SASP).[3][4] |
| Ki67 | Reduced staining | Indicates a decrease in cellular proliferation.[5] |
| Cleaved Caspase-3 | No significant increase | Demonstrates a shift away from apoptosis towards a senescent phenotype.[5] |
Table 2: DNA Damage Response to Cisplatin and this compound Co-treatment
| Marker | Cisplatin Alone | Cisplatin + this compound | Interpretation |
| p-γ-H2AX | Elevated | Low | Suggests a shift in the nature of persistent DNA damage.[3][4] |
| ATR | Low | Elevated | Indicates the presence of single-stranded DNA and an altered DNA damage response.[3][4] |
Experimental Protocols
Protocol 1: Induction of Senescence in Cultured Cells
This protocol describes the induction of senescence in cancer cell lines using a combination of cisplatin and this compound.
Materials:
-
Cancer cell lines (e.g., A375 melanoma, SKOV3 ovarian, HT1080 fibrosarcoma)[5]
-
Complete cell culture medium
-
Cisplatin solution
-
This compound (prepared in a suitable solvent like DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in multi-well plates at a density that allows for several days of growth without reaching confluency.
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentrations of cisplatin (e.g., 1 µM) and this compound (e.g., 0.5-3 µM).[5] Include appropriate controls: untreated, cisplatin alone, and this compound alone.
-
Incubate the cells for 24 to 72 hours.[5] The optimal incubation time may vary depending on the cell line and experimental endpoint.
-
After the incubation period, proceed with the desired senescence assessment assays.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay is a widely used biomarker for senescent cells.
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS)
-
SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)
-
Microscope
Procedure:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells.
-
Incubate the cells at 37°C without CO2 for 12-24 hours. Protect from light.
-
Check for the development of a blue color under a microscope.
-
Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells in multiple fields of view.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for p21 and SASP Factors
This protocol is for quantifying the mRNA expression levels of senescence markers.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for p21, IL6, IL8, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
Materials:
-
Treated and control cells from Protocol 1
-
6-well plates
-
Complete cell culture medium
-
Fixative solution (50% methanol (B129727), 10% glacial acetic acid)[1]
-
Staining solution (e.g., 0.5% crystal violet in methanol or Coomassie brilliant blue R-250)[1][7]
Procedure:
-
After the initial treatment period (e.g., 24 hours with cisplatin followed by 24 hours with this compound), wash the cells to remove the drugs.[7]
-
Trypsinize and re-plate a low number of cells (e.g., 300-500 cells) in new 6-well plates.[1]
-
Allow the cells to grow for 7-14 days, until visible colonies are formed.
-
Wash the colonies with PBS.
-
Fix the colonies with the fixative solution for 10-15 minutes.
-
Stain the colonies with the staining solution for 10-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Visualizations
Caption: Mechanism of this compound induced senescence.
Caption: Workflow for assessing senescence with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pnas.org [pnas.org]
- 4. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 7. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JH-RE-06 Experimental Variability
Welcome to the technical support center for the REV1-REV7 interface inhibitor, JH-RE-06. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between REV1 and REV7, two critical proteins in the translesion synthesis (TLS) pathway.[1][2][3] Specifically, this compound binds to the C-terminal domain (CTD) of REV1, inducing its dimerization. This dimerization blocks the binding of the REV7 subunit of DNA polymerase ζ (Pol ζ), thereby preventing the recruitment of Pol ζ and inhibiting mutagenic TLS.[1][4] This disruption of the REV1-Pol ζ axis enhances the cytotoxic effects of DNA-damaging agents like cisplatin (B142131).[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1] Use fresh DMSO for dissolution as moisture can reduce solubility.[1]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated activity in a variety of human and mouse cell lines, including:
-
KP (mouse KrasG12D;p53−/− lung adenocarcinoma)[4]
-
LNCap (human prostate adenocarcinoma)[4]
-
AG01522 (human primary cells)[4]
-
Mouse Embryonic Fibroblasts (MEFs)[4]
-
SKOV3 (human ovarian cancer)[5]
Troubleshooting Guides
Issue 1: High Variability in Colony Formation Assay Results
Q: My colony formation assay results with this compound and cisplatin co-treatment show significant well-to-well variability. What are the possible causes and solutions?
A: High variability in colony formation assays is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Cell Seeding and Plating:
-
Problem: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Gently pipette the cell suspension multiple times before seeding each well. An accurate cell count is critical for this assay.[6] Plating cells in a larger volume of media can reduce pipetting errors.[6] After plating, gently swirl the plates to ensure even distribution of cells.
-
-
Drug Concentration and Homogeneity:
-
Problem: Inaccurate or inconsistent final drug concentrations in the wells.
-
Solution: Prepare fresh drug dilutions for each experiment. Ensure thorough mixing of this compound and cisplatin in the media before adding to the cells. When preparing stock solutions, ensure the compound is fully dissolved.
-
-
Incubation Conditions:
-
Problem: Variations in temperature, humidity, or CO2 levels can affect cell growth. "Edge effects" in multi-well plates can also lead to variability.
-
Solution: Use a properly calibrated incubator and ensure consistent conditions. To mitigate edge effects, consider not using the outer wells of the plate for experimental conditions and instead fill them with sterile water or media.
-
-
Media Changes and Cell Disturbance:
-
Problem: Cells can be dislodged or stressed during media changes.
-
Solution: Perform media changes gently, aspirating from the side of the well and adding fresh media slowly.
-
Issue 2: Lower than Expected Synergy between this compound and Cisplatin
Q: I am not observing the expected synergistic effect on cell death when co-administering this compound and cisplatin. What could be the reason?
A: The synergistic effect of this compound and cisplatin is dependent on several experimental parameters:
-
Treatment Schedule and Duration:
-
Problem: The timing and length of drug exposure are critical for observing synergy.
-
Solution: A common protocol involves pre-treating cells with cisplatin for a set duration (e.g., 24 hours), followed by the addition of this compound for another 24 hours.[4] Ensure that the treatment durations are consistent with established protocols.
-
-
Cell Line Specificity:
-
Problem: The degree of synergy can be cell-line dependent, influenced by the specific DNA damage response pathways active in the cells.
-
Solution: Confirm that the chosen cell line is known to be sensitive to this combination therapy. If not, consider testing a range of concentrations for both this compound and cisplatin to determine the optimal synergistic window for your specific cell line.
-
-
Drug Potency:
-
Problem: The activity of this compound or cisplatin may be compromised.
-
Solution: Ensure proper storage of both compounds. Prepare fresh dilutions from a validated stock for each experiment. It is good practice to periodically test the potency of each drug individually.
-
Issue 3: Inconsistent Cell Viability Assay Results
Q: My cell viability assay results (e.g., MTT, CellTiter-Glo) are inconsistent when using this compound. How can I improve reproducibility?
A: Inconsistent viability assay results can be due to several factors unrelated to the drug's activity:
-
Assay Interference:
-
Problem: The chemical structure of this compound might interfere with the assay reagents.
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay components.
-
-
Cellular Metabolism:
-
Problem: this compound, especially in combination with cisplatin, can induce senescence rather than immediate apoptosis.[7] Assays that measure metabolic activity (like MTT) may yield misleading results if the cells are senescent but still metabolically active.
-
Solution: Consider using multiple viability assays that measure different cellular parameters, such as membrane integrity (e.g., trypan blue exclusion) or DNA content. For long-term effects, a colony formation assay is a more definitive measure of cell reproductive death.
-
-
General Assay Technique:
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.78 µM | REV1-REV7 AlphaScreen™ assay | [4] |
| Kd | 0.42 µM | Isothermal titration calorimetry (REV1 CTD) | [4] |
Table 2: Experimental Concentrations of this compound in Combination with Cisplatin
| Cell Line | This compound Concentration | Cisplatin Concentration | Assay Type | Reference |
| HT1080 | 1.5 µM | 1 µM | Cell Viability | [4] |
| A375 | 1.5 µM | 1 µM | Cell Viability | [4] |
| Rev1+/+ MEF | 1.5 µM | 0.5 µM | Colony Formation | [4] |
| Rev1-/- MEF | 1.5 µM | 0.5 µM | Colony Formation | [4] |
| HT1080 | 1.5 µM | 1 µM | Colony Formation | [4] |
| A375 | 1.5 µM | 1 µM | Colony Formation | [4] |
Experimental Protocols
Key Experiment: Colony Formation Assay
This protocol is adapted from published studies using this compound.[1][4]
-
Cell Seeding:
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Count cells accurately using a hemocytometer or an automated cell counter.
-
Seed a low density of cells (e.g., 300-800 cells/well) in 6-well plates. The optimal seeding density should be determined for each cell line.
-
Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare fresh dilutions of cisplatin and this compound in complete media.
-
Aspirate the media from the wells and add the media containing cisplatin. Incubate for 24 hours.
-
Aspirate the cisplatin-containing media and add media containing this compound. Incubate for an additional 24 hours.
-
Include appropriate controls: DMSO (vehicle), cisplatin alone, and this compound alone.
-
-
Colony Growth:
-
After the 48-hour treatment period, aspirate the drug-containing media, wash the cells gently with PBS, and add fresh complete media.
-
Allow the cells to grow for 5-10 days, or until visible colonies are formed. The incubation time will vary depending on the cell line's doubling time.
-
-
Staining and Counting:
-
Aspirate the media and gently wash the colonies with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet in 25% methanol for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies (typically defined as containing >50 cells).
-
Visualizations
Caption: Mechanism of action of this compound in the translesion synthesis pathway.
Caption: Experimental workflow for a colony formation assay with this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Errors in Cell Counting and How to Avoid Them - Your Health Magazine [yourhealthmagazine.net]
- 9. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
potential off-target effects of JH-RE-06
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JH-RE-06, a small molecule inhibitor of the REV1-REV7 interaction that disrupts mutagenic translesion synthesis (TLS).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the REV1-REV7 interface.[4] It functions by targeting a surface on the REV1 C-terminal domain (CTD) that interacts with the REV7 subunit of DNA polymerase ζ (POLζ).[1][3] The binding of this compound induces the dimerization of REV1, which physically blocks the interaction between REV1 and REV7, thereby preventing the recruitment of POLζ.[1][3] This disruption of the REV1-POLζ pathway inhibits mutagenic translesion synthesis, a DNA damage tolerance pathway often implicated in chemoresistance.[1][5]
Q2: What are the expected on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the sensitization of cancer cells to DNA-damaging agents like cisplatin (B142131).[1] This is typically observed as a significant reduction in cell viability and colony-forming ability when cells are treated with a combination of this compound and cisplatin, compared to cisplatin alone.[1] Additionally, this compound has been shown to suppress both spontaneous and cisplatin-induced mutagenesis.[1] In some cell lines and xenograft models, treatment with this compound in combination with cisplatin has been observed to suppress apoptosis and induce hallmarks of senescence prior to cell death.[5][6][7]
Q3: Are there any known or potential off-target effects of this compound?
The current body of research suggests that this compound is highly specific for its target, REV1. Studies have demonstrated that the sensitizing effect of this compound to cisplatin is abolished in REV1 knockout (Rev1-/-) or knockdown cells, strongly indicating that its mechanism of action is REV1-dependent.[1] This mitigates concerns about significant off-target effects on other DNA repair pathways.[1]
However, one study has suggested that this compound may also inhibit the scaffolding function of REV1 with other Y-family DNA polymerases, such as Polη and Polι, in addition to its well-documented disruption of the REV1-Polζ interaction.[8] This could lead to a broader impact on TLS and potentially increased toxicity in normal cells.[8] Researchers should consider this possibility when interpreting results, especially in non-cancerous cell lines.
Q4: How can I be sure the phenotype I'm observing is due to an on-target effect?
The most rigorous method to confirm an on-target effect is to use a genetic knockout or knockdown of the intended target, REV1. If the phenotype observed with this compound treatment is absent in REV1-deficient cells, it strongly supports an on-target mechanism.[1] Comparing your results with a structurally different inhibitor targeting the same pathway can also help differentiate on-target from off-target effects.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations, even in the absence of a DNA-damaging agent. | Off-target kinase inhibition or other non-specific toxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test the compound in a REV1-knockout or knockdown cell line. 3. Conduct a broad kinase selectivity screen (kinome profiling) to identify potential off-target kinases.[10][11] | 1. Identification of a therapeutic window with minimal toxicity. 2. If cytotoxicity is absent in REV1-deficient cells, the effect is likely on-target. 3. Identification of unintended kinase targets that could be responsible for the toxicity. |
| Inconsistent or unexpected experimental results. | 1. Compound instability or solubility issues. 2. Cell line-specific effects. 3. Activation of compensatory signaling pathways. | 1. Check the stability and solubility of this compound in your experimental media and conditions. Use a vehicle control (e.g., DMSO). 2. Test the inhibitor in multiple cell lines to determine if the effects are consistent.[10] 3. Use techniques like Western blotting to probe for the activation of known compensatory pathways.[10] | 1. Consistent results by ensuring the compound is stable and soluble. 2. Distinguishing between general off-target effects and those specific to a particular cellular context. 3. A clearer understanding of the cellular response to your inhibitor. |
| No sensitization to cisplatin is observed. | 1. Low or inactive REV1 expression in the cell model. 2. Insufficient concentration of this compound or cisplatin. 3. Inappropriate timing of drug administration. | 1. Verify the expression of REV1 in your cell model using Western blotting or qPCR. 2. Perform a dose-response matrix with varying concentrations of both this compound and cisplatin. 3. Optimize the timing and duration of treatment. Some protocols treat with the DNA-damaging agent first, followed by this compound.[1] | 1. Selection of a cell line with confirmed REV1 expression. 2. Determination of optimal concentrations for the desired effect. 3. An effective experimental protocol for observing sensitization. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 0.78 µM | Inhibition of REV1-REV7 interaction[2][4] |
| Kd | 0.42 µM | Binding affinity to REV1[3][4] |
Table 2: Recommended Concentration Range for Cell-Based Assays
| Application | Concentration | Cell Lines |
| Sensitization to Cisplatin | 1.5 µM | HT1080, A375, MEFs[1] |
| Reduction of HPRT Mutations | 1.5 µM | MEF cells[1] |
Key Experimental Protocols
Protocol 1: Clonogenic Survival Assay to Assess Cisplatin Sensitization
This protocol is adapted from methodologies described in the literature to evaluate the ability of this compound to sensitize cells to cisplatin.[1][3]
-
Cell Plating: Seed cells (e.g., HT1080 or A375) in 6-well plates at a low density (e.g., 300-800 cells per well) and allow them to attach for 24 hours.
-
Drug Treatment:
-
Treat cells with cisplatin at a desired concentration (e.g., 0.5 µM) for 24 hours.
-
Remove the cisplatin-containing medium.
-
Add fresh medium containing this compound (e.g., 1.5 µM) and incubate for an additional 24 hours.
-
Include appropriate controls: vehicle only (DMSO), this compound alone, and cisplatin alone.
-
-
Colony Formation:
-
After the 48-hour treatment period, wash the cells with PBS and replace with fresh drug-free medium.
-
Allow the cells to grow for 5-7 days, or until visible colonies are formed.
-
-
Staining and Quantification:
-
Aspirate the medium and fix the colonies with a solution of 50% methanol (B129727) and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie brilliant blue R-250 for at least 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing at least 50 cells).
-
-
Data Analysis: Calculate the colony forming ability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound, which induces REV1 dimerization to block the REV1-REV7 interaction.
Caption: Troubleshooting workflow to determine if an observed phenotype is an on-target or off-target effect.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
- 7. researchgate.net [researchgate.net]
- 8. Implications of inhibition of Rev1 interaction with Y family DNA polymerases for cisplatin chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing JH-RE-06 and Cisplatin Combination Therapy
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the REV1 inhibitor JH-RE-06 and the chemotherapeutic agent cisplatin (B142131).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of the REV1-REV7 interface.[1] It functions by targeting the C-terminal domain (CTD) of the REV1 protein, inducing its dimerization. This dimerization physically blocks the interaction between REV1 and the REV7 subunit of DNA polymerase ζ (POL ζ).[2][3] By preventing the recruitment of the mutagenic POL ζ, this compound effectively disrupts the mutagenic translesion synthesis (TLS) pathway, a key mechanism cells use to bypass DNA lesions.[4][5]
Q2: Why is this compound used in combination with cisplatin?
A2: Cisplatin is a chemotherapy drug that kills cancer cells primarily by creating DNA adducts and cross-links, which stall DNA replication.[6][7] However, cancer cells can develop resistance by using the mutagenic TLS pathway to "read through" this damage, allowing them to survive and proliferate, often with new mutations.[5][8] this compound enhances cisplatin's efficacy by inhibiting this TLS-mediated survival pathway. This combination makes cancer cells more sensitive to cisplatin-induced DNA damage, suppresses tumor growth, and can help overcome chemoresistance.[1][2]
Q3: What is the expected cellular response to the this compound and cisplatin combination?
A3: While cisplatin alone typically induces apoptosis (programmed cell death), the combination with this compound unexpectedly alters this response.[9][10] Instead of enhancing apoptosis, the combination treatment has been shown to suppress it.[9] Instead, cells exhibit hallmarks of cellular senescence, including increased senescence-associated β-galactosidase activity, elevated p21 expression, micronuclei formation, and reduced Lamin B1 expression, which is then followed by cell death.[10][11]
Q4: Is the sensitizing effect of this compound universal across all cell lines?
A4: The effect is dependent on the presence and function of REV1. Experiments have shown that the combination treatment significantly reduces the colony-forming ability in REV1-proficient (Rev1+/+) cells.[2] In contrast, REV1-deficient (Rev1−/−) cells or cells where REV1 has been knocked down using siRNA do not show this sensitization to cisplatin, indicating that the drug's efficacy is tied to its specific target within the TLS pathway.[2]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data from published in vitro and in vivo studies.
Table 1: Compound Properties and In Vitro Concentrations
| Parameter | Value / Concentration | Cell Lines Tested | Source |
| This compound IC₅₀ | 0.78 µM | Not specified | [1][4] |
| This compound K_d_ | 0.42 µM | Not specified | [1][4] |
| This compound (In Vitro) | 1.0 µM - 10 µM | HT1080, A375 | [2][12] |
| Cisplatin (In Vitro) | 0.5 µM - 1.0 µM | MEFs, HT1080, A375 | [2] |
| Combination (In Vitro) | 1.5 µM this compound + 0.5 µM Cisplatin | HT1080 | [2] |
| Combination (In Vitro) | 1.5 µM this compound + 1.0 µM Cisplatin | A375, MEFs | [2][9] |
Table 2: In Vivo Dosage for Xenograft Mouse Models
| Compound | Dosage | Formulation | Model | Source |
| This compound | 1.6 mg/kg per injection | 10% DMSO, 10% ethanol, 40% PEG-400, 50% saline | A375 human melanoma | [2] |
| Cisplatin | 1.0 mg/kg per injection | 10% DMSO, 10% ethanol, 40% PEG-400, 50% saline | A375 human melanoma | [2] |
Troubleshooting Guide
Issue 1: No significant increase in cisplatin sensitivity is observed after adding this compound.
-
Possible Cause 1: Low REV1 Expression. The sensitizing effect of this compound is entirely dependent on its target, the REV1 protein.[2]
-
Solution: Verify the expression level of REV1 in your cell line using Western Blot or qPCR. If REV1 expression is negligible or absent, this compound will not be effective. Consider using a different cell line known to express REV1, such as HT1080 or A375.[2]
-
-
Possible Cause 2: Incorrect Dosing. The synergistic effect is dose-dependent.
-
Solution: Perform a dose-response matrix experiment to determine the optimal concentrations of both this compound and cisplatin for your specific cell line. Start with concentrations cited in the literature (e.g., 1.5 µM this compound and 0.5-1.0 µM cisplatin) and test a range around these values.[2]
-
-
Possible Cause 3: Compound Instability. this compound, like many small molecules, can degrade if not stored properly.
Issue 2: Cells treated with the combination therapy show unusual morphology (e.g., enlarged, flattened) but are not dying via apoptosis.
-
Cause: This is the expected and documented cellular response. The combination of this compound and cisplatin shifts the cell death mechanism from apoptosis to one preceded by the induction of senescence hallmarks.[9][11]
-
Solution: Do not interpret the lack of apoptotic markers (like cleaved caspase-3) as a failed experiment. Instead, assay for markers of senescence. Perform a senescence-associated β-galactosidase (SA-β-Gal) stain, check for increased p21 expression via Western Blot, and look for the formation of micronuclei using DAPI staining.[9][10]
-
Issue 3: High toxicity observed in control cells treated with this compound alone.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key molecular pathway and a standard experimental workflow.
Caption: Mechanism of cisplatin and this compound combinatorial action.
Caption: Step-by-step workflow for a clonogenic survival assay.
Key Experimental Protocols
1. Clonogenic Survival Assay
This protocol is adapted from methodologies used to assess the synergistic cytotoxicity of this compound and cisplatin.[2]
-
Materials:
-
6-well tissue culture plates
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Cisplatin stock solution (in saline or DMSO)
-
Fixative solution (e.g., 50% methanol (B129727), 10% glacial acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol or Coomassie Brilliant Blue R-250)
-
-
Procedure:
-
Cell Seeding: Plate cells (e.g., HT1080, A375) in triplicate in 6-well plates at a low density (typically 300-800 cells per well) to allow for distinct colony formation. Incubate for 24 hours at 37°C.[4][12]
-
Cisplatin Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentration of cisplatin (e.g., 0.5 µM). Include a vehicle control (DMSO). Incubate for 24 hours.[2]
-
This compound Treatment: Aspirate the cisplatin-containing medium. Replace it with fresh medium containing this compound (e.g., 1.5 µM). Incubate for an additional 24 hours.[2]
-
Recovery: Aspirate the this compound-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Colony Growth: Allow cells to recover and form colonies for 5-7 days, ensuring the medium is changed as needed.[2]
-
Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with the fixative solution for 10-15 minutes. Remove the fixative and add the staining solution for 20-30 minutes.
-
Analysis: Gently wash the wells with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
-
2. In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework based on a published mouse model study.[2] All animal experiments must be conducted under an approved IACUC protocol.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., A375 human melanoma)
-
This compound and Cisplatin
-
Vehicle/formulation solution (e.g., 10% DMSO, 10% ethanol, 40% PEG-400, 50% saline)[2]
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Cisplatin alone, this compound alone, Combination).
-
Drug Administration: Administer the compounds via the appropriate route (e.g., intraperitoneal injection). Doses from the literature are 1.0 mg/kg for cisplatin and 1.6 mg/kg for this compound.[2] The dosing schedule will need to be optimized (e.g., every other day, twice a week).
-
Monitoring: Monitor tumor volume (using the formula: Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined endpoint, or for a set duration. Analyze differences in tumor growth inhibition and overall survival between the groups. Statistical analysis (e.g., Welch's t-test) should be used to compare tumor volumes between treatment groups.[2]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [scholarworks.uvm.edu]
Technical Support Center: Understanding JH-RE-06-Induced Senescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the induction of senescence over apoptosis by the REV1 inhibitor, JH-RE-06, particularly when used in combination with DNA-damaging agents like cisplatin (B142131).
Frequently Asked Questions (FAQs)
Q1: Why does the combination of this compound and cisplatin induce senescence instead of the expected apoptotic response?
A1: The combination of this compound and cisplatin unexpectedly shifts the cellular response to DNA damage from apoptosis to senescence.[1][2][3] this compound is a potent inhibitor of the REV1-REV7 interface, which is critical for mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway.[4][5][6][7] By inhibiting REV1, this compound alters the nature of the cellular response to cisplatin-induced DNA damage. Instead of triggering the apoptotic cascade, the cells enter a state of permanent cell cycle arrest characteristic of senescence. This is marked by increased expression of the cell cycle inhibitor p21.[1][8]
Q2: What is the proposed molecular mechanism for this switch from apoptosis to senescence?
A2: While the precise signaling cascade is an area of ongoing research, a plausible mechanism involves the alteration of the DNA damage response (DDR). Treatment with cisplatin and this compound leads to a distinct DDR signature compared to cisplatin alone, characterized by decreased phosphorylation of γ-H2AX and sustained ATR signaling.[2][8] This altered DDR likely activates the p53-p21 signaling axis, a key regulator of cell cycle arrest and senescence.[9][10] The sustained cell cycle arrest, mediated by p21, prevents entry into mitosis with damaged DNA, ultimately leading to the establishment of the senescent phenotype.
Q3: What are the key experimental markers to confirm this compound-induced senescence?
A3: Several hallmarks can be assessed to confirm a senescent phenotype upon treatment with this compound and cisplatin. These include:
-
Increased Senescence-Associated β-galactosidase (SA-β-Gal) activity: A widely used biomarker for senescent cells.[1][8]
-
Upregulation of p21: A critical cyclin-dependent kinase inhibitor that enforces cell cycle arrest.[1][8]
-
Reduced Lamin B1 expression: A structural component of the nuclear lamina, the loss of which is a characteristic feature of senescent cells.[8]
-
Formation of Micronuclei: A consequence of genomic instability often observed in senescent cells.[8]
-
Increased expression of Senescence-Associated Secretory Phenotype (SASP) factors: Pro-inflammatory cytokines and chemokines, such as IL-6 and IL-8, are actively secreted by senescent cells.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of SA-β-Gal positive cells | Suboptimal drug concentrations or incubation time. | Titrate the concentrations of this compound and cisplatin for your specific cell line. A common starting point is 1.5 µM for this compound and 0.5-1 µM for cisplatin.[4][5] Extend the incubation period; maximal senescence hallmarks are often observed after 48 hours.[1] |
| Cell line is resistant to senescence induction. | Not all cell lines may be equally susceptible. Consider testing different cancer cell lines, such as HT1080 (fibrosarcoma) or A375 (melanoma), which have been shown to undergo senescence with this treatment.[4] | |
| No significant increase in p21 expression | Inefficient protein extraction or antibody issues. | Ensure you are using a validated protocol for whole-cell lysate preparation and high-quality antibodies for western blotting. Include a positive control for p21 expression if possible. |
| p53-deficient or mutated cell line. | The p53-p21 axis is a key pathway in senescence induction.[10] Verify the p53 status of your cell line. The effect may be diminished in cells with non-functional p53. | |
| High levels of apoptosis observed | Incorrect drug dosage leading to overwhelming DNA damage. | High concentrations of cisplatin can still force cells into apoptosis. Perform a dose-response curve to find the optimal concentration that favors senescence. The goal is to induce DNA damage that arrests the cell cycle, not to immediately kill the cells. |
| Difficulty in detecting SASP factors (IL-6, IL-8) | Low secretion levels or insensitive detection method. | Concentrate the cell culture supernatant before performing an ELISA or use a more sensitive technique like qRT-PCR to measure the mRNA expression levels of IL-6 and IL-8. |
Quantitative Data Summary
| Parameter | Cell Line(s) | This compound Concentration | Cisplatin Concentration | Treatment Duration | Key Observation | Reference |
| Inhibition of REV1-REV7 Interaction | Cell-free assay | IC50: 0.78 µM | - | - | Potent inhibition of the protein-protein interaction. | [5][7] |
| Enhanced Cytotoxicity | HT1080, A375, KP, LNCap, AG01522, MEFs | 1.5 µM | 0.5 µM | 24h (cisplatin) + 24h (this compound) | Significantly reduced colony-forming ability with combination treatment. | [4] |
| Induction of Senescence | HT1080, A375, MEFs, SKOV3 | 1.5 µM | 1 µM | 24h | Increased SA-β-Gal positive cells and p21 expression. | [1] |
| Suppression of Apoptosis | A375 and SKOV3 xenografts | 1.5 µM - 3 µM | 1 mg/kg | - | Suppressed cleaved caspase-3 (CC3) staining in tumors. | [2] |
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is adapted from established methods for detecting SA-β-Gal activity in cultured cells.[1][5]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Procedure:
-
Plate cells in a 6-well plate and treat with this compound and/or cisplatin.
-
After the desired incubation period, wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 3-5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the staining solution to each well and incubate at 37°C without CO2 for 12-16 hours.
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
Western Blot for p21 and Lamin B1
This protocol provides a general workflow for detecting changes in protein expression.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
qRT-PCR for IL-6 and IL-8
This protocol outlines the steps for measuring the gene expression of SASP factors.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for IL-6, IL-8, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and specific primers for IL-6, IL-8, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Caption: Proposed signaling pathway of this compound-induced senescence.
Caption: Workflow for studying this compound-induced senescence.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 5. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 6. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]
- 7. Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 9. p53 Mediates Senescence-Like Arrest Induced by Chronic Replicational Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: JH-RE-06 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the REV1 inhibitor, JH-RE-06, in vitro. This guide focuses on addressing issues that may arise, particularly when using higher concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the interaction between REV1 and the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][2][3][4] This interaction is critical for mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway. By binding to REV1, this compound induces its dimerization, which blocks the recruitment of Pol ζ to sites of DNA damage.[1][2][3][4] This disruption of mutagenic TLS enhances the cytotoxic effects of DNA-damaging agents like cisplatin (B142131).[1][3]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary depending on the cell line and experimental context. However, most published studies report using concentrations in the range of 0.5 µM to 10 µM.[4][5] For example, a concentration of 1.5 µM has been shown to be effective in sensitizing various cancer cell lines to cisplatin in clonogenic survival assays.[1][2][3] Higher concentrations, up to 30 µM, have been used in some studies investigating dose-dependent effects.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO and 0.1N NaOH.[2][3] For cell culture experiments, it is typically dissolved in fresh, high-quality DMSO to make a concentrated stock solution (e.g., 10-40 mg/mL).[2][7] It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium.
Q4: What are the expected outcomes of combining this compound with DNA-damaging agents?
A4: Combining this compound with DNA-damaging agents like cisplatin is expected to enhance their cytotoxicity in cancer cells.[1][3] Interestingly, this combined treatment does not typically induce apoptosis. Instead, it has been shown to trigger cellular senescence or ferroptosis in various cancer cell lines.[8][9][10][11] This can be observed as an increase in senescence-associated β-galactosidase activity, p21 expression, and markers of ferroptosis like lipid peroxidation.[8][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lower than expected cytotoxicity or no sensitization to DNA-damaging agents. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration (e.g., 0.5 µM to 10 µM). |
| Compound Instability/Degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare fresh stock solutions from powder. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| Solubility Issues: this compound may have precipitated out of the culture medium. | When diluting the DMSO stock, ensure it is thoroughly mixed into the medium. Visually inspect the medium for any signs of precipitation. Using fresh DMSO for stock preparation is crucial as moisture can reduce solubility.[2] | |
| Cell Line Resistance: The cell line may be inherently resistant to the effects of REV1 inhibition. | Consider using a different cell line that has been shown to be sensitive to this compound (e.g., HT1080, A375).[1][2] | |
| High levels of cell death with this compound alone, even at low concentrations. | High Sensitivity of Cell Line: Some cell lines may be particularly sensitive to REV1 inhibition. | Reduce the concentration of this compound and perform a careful dose-response analysis. |
| Off-Target Effects: While generally specific, off-target effects can occur at high concentrations. | Compare your results with genetic knockdown of REV1 to confirm the phenotype is due to on-target effects.[5] | |
| Unexpected cell morphology or cell death phenotype (e.g., not apoptosis). | Induction of Senescence: The combination of this compound and DNA damage often leads to senescence.[8][9] | Assess for markers of senescence, such as increased cell size, flattened morphology, and positive staining for senescence-associated β-galactosidase (SA-β-Gal). |
| Induction of Ferroptosis: this compound has been shown to induce ferroptosis in some cancer cells.[10][11] | Measure markers of ferroptosis, such as intracellular iron levels, lipid peroxidation (MDA levels), and decreased glutathione (B108866) levels.[11] | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect results. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase. |
| Variability in Reagent Preparation: Inconsistent preparation of this compound or other reagents. | Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (REV1-REV7 Interface) | 0.78 µM | Cell-free assay | [2][4] |
| Kd (Binding to REV1) | 0.42 µM | Cell-free assay | [2][4] |
| Effective Concentration (in combination with Cisplatin) | 1.5 µM | HT1080, A375, KP, LNCap, MEFs | [1][2][3] |
| Concentration Range Tested in Colony Formation Assays | 1 - 10 µM | HT1080, A375 | [5] |
| Concentration Range Showing Cytoprotective Effect with IR | 5 - 30 µM | HT1080 | [6] |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from methodologies described in published studies.[1][2]
-
Cell Seeding: Seed cells (e.g., HT1080, A375) in 6-well plates at a low density (e.g., 300-800 cells per well) and allow them to attach for 24 hours.
-
Drug Treatment:
-
For combination studies, treat cells with the DNA-damaging agent (e.g., cisplatin 0.5 µM) for 24 hours.
-
Remove the medium and add fresh medium containing this compound (e.g., 1.5 µM) for an additional 24 hours.
-
-
Recovery: Wash the cells and replace the medium with fresh drug-free medium.
-
Colony Formation: Incubate the plates for 5-7 days, or until visible colonies are formed.
-
Staining and Counting:
-
Aspirate the medium and fix the colonies with a solution of 50% methanol (B129727) and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250.
-
Count colonies containing at least 40 cells.
-
-
Analysis: Calculate the relative cell survival by normalizing the number of colonies in the treated wells to the number of colonies in the control (DMSO-treated) wells.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a general protocol for detecting cellular senescence.
-
Cell Treatment: Treat cells with this compound, a DNA-damaging agent, or a combination of both for the desired duration (e.g., 24-72 hours).
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining:
-
Wash the cells again with PBS.
-
Add the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and other reagents at pH 6.0).
-
Incubate the cells at 37°C (without CO2) for several hours to overnight, protected from light.
-
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantification: Count the percentage of blue-stained cells out of the total number of cells in several random fields.
Visualizations
Caption: Mechanism of this compound in disrupting mutagenic TLS.
Caption: Workflow for a clonogenic survival assay.
Caption: Troubleshooting unexpected cell phenotypes.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [scholarworks.uvm.edu]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
- 9. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 10. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REV1-targeting inhibitor this compound induces ferroptosis via NCOA4-mediated ferritinophagy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JH-RE-06 and Ionizing Radiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the REV1 inhibitor, JH-RE-06, and its cytoprotective effect with ionizing radiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the REV1-REV7 interface.[1][2][3] It functions by inducing the dimerization of the REV1 C-terminal domain (CTD), which in turn blocks the interaction between REV1 and the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][4] This disruption of the REV1-Pol ζ complex inhibits mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway.[1][2][3]
Q2: Is this compound expected to be a radiosensitizer or a radioprotector?
A2: While this compound has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin,[5][6][7][8][9] studies involving ionizing radiation (IR) have unexpectedly revealed a cytoprotective effect in cancer cells.[4][10] Therefore, under typical experimental conditions, it acts as a radioprotector, not a radiosensitizer.
Q3: What is the observed effect of combining this compound with ionizing radiation on cancer cells?
A3: The combination of this compound and ionizing radiation has been observed to be cytoprotective for cancer cells. Irradiated cells treated with this compound show significantly better survival compared to irradiated cells without the inhibitor.[4][10] This effect is in direct contrast to its role in sensitizing cancer cells to chemotherapy.[4]
Q4: How does the concentration of this compound influence its cytoprotective effect?
A4: The cytoprotective effect of this compound in the context of ionizing radiation is concentration-dependent. Increasing the concentration of the inhibitor has been shown to confer a greater cytoprotective effect.[4][10]
Q5: What is the proposed mechanism for the radioprotective effect of this compound?
A5: The precise mechanism is still under investigation, but it is suggested that the inhibition of REV1 during radiation treatment propels intrinsic resistance pathways.[4] Additionally, autophagy, a cellular self-protection mechanism, has been implicated in the development of radioresistance and may be involved in the effects observed with this compound.[10]
Troubleshooting Guides
Problem 1: No significant cytoprotective effect is observed when combining this compound with ionizing radiation.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The cytoprotective effect is concentration-dependent.[4][10] Ensure you are using a concentration range that has been shown to be effective (e.g., 5 µM, 15 µM, and 30 µM in HT1080 cells).[4][10] Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Incorrect timing of drug administration.
-
Solution: The timing of this compound administration relative to irradiation is crucial. In published studies, cells were typically pre-treated with the inhibitor for a specific duration before being exposed to ionizing radiation. Refer to the detailed experimental protocols and ensure consistent timing in your experiments.
-
-
Possible Cause 3: Cell line-specific differences.
-
Solution: The response to this compound and radiation can vary between different cell lines. The effect has been observed in cell lines such as HT1080.[4][10] If you are using a different cell line, it may not exhibit the same cytoprotective response. Consider using a positive control cell line known to show the effect.
-
Problem 2: High levels of cell death in the this compound only control group.
-
Possible Cause: Intrinsic toxicity of this compound at high concentrations.
Problem 3: Inconsistent results in colony survival assays.
-
Possible Cause 1: Variation in cell plating density.
-
Solution: Ensure that a consistent number of cells are plated in each well or dish. Variations in initial cell numbers can lead to significant differences in colony formation.
-
-
Possible Cause 2: Incomplete cell detachment during trypsinization.
-
Solution: Ensure complete cell detachment to obtain a single-cell suspension before plating. Clumps of cells will lead to the inaccurate counting of colonies.
-
-
Possible Cause 3: Suboptimal incubation time for colony formation.
-
Solution: The time required for colonies to form can vary between cell lines. Allow sufficient time for visible colonies to develop before fixing and staining. This is typically in the range of 6-7 days.[4]
-
Data Presentation
Table 1: Cytotoxicity of this compound in Combination with Ionizing Radiation (IR) in HT1080 Cells
| Treatment Group | This compound Concentration (µM) | Ionizing Radiation (Gy) | Relative Luminescence (Cell Viability) |
| Control | 0 | 0 | Baseline |
| IR Only | 0 | 1 | Decreased |
| This compound Only | 5 | 0 | Significantly Decreased |
| This compound + IR | 5 | 1 | Rescued viability compared to this compound only |
| This compound Only | 15 | 0 | Decreased |
| This compound + IR | 15 | 1 | Increased viability compared to IR only |
| This compound Only | 30 | 0 | Decreased |
| This compound + IR | 30 | 1 | Increased viability compared to IR only |
Note: This table is a qualitative summary based on the described effects in the provided search results. Actual quantitative values would need to be extracted from the specific figures in the cited papers.[4][10]
Experimental Protocols
1. Cytotoxicity Assay (Luminescence-based)
This protocol is adapted from methodologies described for assessing cell viability after treatment with this compound and ionizing radiation.[4]
-
Cell Plating:
-
Harvest and count cells (e.g., HT1080).
-
Plate 10,000 cells per well in a white-bottom 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations of 5 µM, 15 µM, and 30 µM.
-
Add the appropriate concentration of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Expose the plate to the desired dose of ionizing radiation (e.g., 1 Gy). Include a non-irradiated control plate.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).[4]
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Luminescence cell viability assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
2. Colony Survival Assay
This protocol is based on the methodology for assessing the long-term proliferative capacity of cells.[4]
-
Cell Plating:
-
Plate approximately 600 to 800 cells per well in triplicate in 6-well plates.
-
Incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 24 hours.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 1, or 4 Gy).
-
-
Incubation and Colony Formation:
-
After 24 hours of drug treatment post-irradiation, replace the medium with fresh medium.
-
Incubate the plates for 6-7 days to allow for colony formation.
-
-
Staining and Counting:
-
Aspirate the medium and fix the cells with 70% ethanol.
-
Stain the colonies with 0.1% crystal violet dye.
-
Count the number of colonies containing at least 50 cells.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the cytoprotective effect of this compound.
Caption: Proposed signaling pathway of this compound in the context of ionizing radiation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. REV1 Inhibition Enhances Radioresistance and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing JH-RE-06 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of JH-RE-06 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor of the REV1-REV7 protein-protein interaction, which plays a crucial role in mutagenic translesion synthesis (TLS).[1][2] By disrupting this pathway, this compound can enhance the efficacy of DNA-damaging chemotherapeutic agents like cisplatin.[1] Its chemical structure lends itself to poor solubility in water, a common challenge for many small molecule inhibitors. This low aqueous solubility can lead to precipitation in experimental assays, affecting the accuracy and reproducibility of results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 0.1N sodium hydroxide (B78521) (NaOH) in aqueous solution.[3] It is considered insoluble in water and ethanol (B145695).[4] For most in vitro cell-based assays, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions.[4][5]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. A general protocol is provided in the "Experimental Protocols" section below. It is crucial to use fresh, high-quality DMSO, as it is hygroscopic (absorbs moisture from the air), and water contamination can significantly reduce the solubility of hydrophobic compounds like this compound.[4][6]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A4: This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.[7] The "Troubleshooting Guide" below offers strategies to mitigate this problem.
Q5: What is the maximum recommended concentration of DMSO for my cell-based experiments?
A5: The tolerance to DMSO varies between cell lines, but a final concentration of less than 0.5% is generally recommended to minimize solvent-induced toxicity.[8][9] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Compound precipitates immediately upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final concentration: Your target concentration may be too high for the aqueous environment. - Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. This gradual change in solvent polarity can help maintain solubility.[11] - Ensure rapid mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[7] |
| The this compound powder is not fully dissolving in DMSO. | The DMSO may have absorbed water, reducing its solvating power. The concentration may be too high. | - Use fresh, anhydrous DMSO: Always use a new, sealed bottle of high-purity, anhydrous DMSO.[4][6] - Gentle warming and sonication: Gently warm the solution (e.g., in a 37°C water bath) and use a bath sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.[12] |
| Inconsistent or lower-than-expected activity in experiments. | The compound may be precipitating at a microscopic level in the assay plate, reducing the effective concentration. This compound may be adsorbing to plasticware. | - Visually inspect assay plates: Before and after adding cells, carefully inspect the wells under a microscope for any signs of precipitation. - Use low-adhesion plasticware: To minimize loss of the compound due to adsorption to plastic surfaces.[7] - Consider co-solvents (for in vivo studies): Formulations for animal studies have included co-solvents like PEG-400 and ethanol to improve solubility.[13] |
| Stock solution appears cloudy or has visible precipitate after freeze-thaw cycles. | The compound's solubility limit may be exceeded at lower temperatures. | - Store at a slightly lower concentration: If precipitation is a persistent issue, consider preparing and storing the stock solution at a slightly lower concentration. - Thaw properly: Thaw frozen stock solutions at room temperature and vortex gently to ensure the compound is fully redissolved before use.[14] - Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 213.35 mM | Requires sonication. Use of fresh, anhydrous DMSO is critical as moisture will reduce solubility.[1][4] |
| DMSO | 40 mg/mL[4] | 85.33 mM | Use fresh DMSO.[4] |
| DMSO | 12 mg/mL[4] | 25.6 mM | Use fresh DMSO.[4] |
| 0.1N NaOH(aq) | Soluble[3] | Not specified | |
| Water | Insoluble[4] | - | |
| Ethanol | Insoluble[4] | - |
Note: The molecular weight of this compound is 468.72 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tube
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.687 mg of this compound (Mass = 10 mmol/L * 0.001 L * 468.72 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into the sterile vial.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the vial (e.g., 1 mL for a 10 mM solution).
-
Dissolve the compound: Vortex the solution for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Objective: To dilute the high-concentration DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the required volume of the stock solution. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution.
-
Perform a serial dilution (recommended): a. Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution. b. Prepare a second intermediate dilution in your cell culture medium. For example, add 1 µL of the 1 mM DMSO solution to 99 µL of medium to get a 100 µM solution in 1% DMSO. c. Add the final volume of this intermediate dilution to your assay wells. For instance, add 10 µL of the 100 µM solution to 90 µL of medium in the well to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Direct Dilution (use with caution): a. Warm the required volume of cell culture medium to 37°C. b. While gently vortexing the medium, add the calculated volume of the high-concentration DMSO stock drop-wise. c. Continue to mix thoroughly to ensure rapid and even dispersion.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Visualizations
Caption: Signaling pathway of this compound in inhibiting mutagenic translesion synthesis.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
unexpected results with JH-RE-06 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using JH-RE-06, a small molecule inhibitor of the REV1-REV7 interaction that disrupts mutagenic translesion synthesis (TLS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the REV1-REV7 protein-protein interaction.[1][2][3] It functions by binding to the C-terminal domain (CTD) of the REV1 protein, which is a crucial scaffold protein in the TLS pathway.[4] This binding induces the dimerization of REV1, which in turn blocks the interaction between REV1 and the REV7 subunit of DNA polymerase ζ (Pol ζ).[5][6] By preventing the recruitment of the mutagenic Pol ζ to sites of DNA damage, this compound effectively inhibits mutagenic TLS.[1][2][5]
Q2: What is the most significant unexpected result observed with this compound treatment, particularly in combination with cisplatin (B142131)?
The most profound unexpected finding is that the combination of this compound and cisplatin induces cellular senescence rather than apoptosis in cancer cells.[4][7][8][9] While cisplatin alone typically triggers apoptosis (programmed cell death), the addition of this compound fundamentally alters the cellular response to DNA damage, leading to a state of irreversible growth arrest known as senescence.[4][7] This has been observed in multiple human and mouse cell lines and in xenograft mouse models.[4][7]
Q3: What are the hallmarks of senescence observed after co-treatment with this compound and cisplatin?
Researchers have reported several key markers of senescence following combined this compound and cisplatin treatment, including:
-
Increased senescence-associated β-galactosidase (SA-β-Gal) activity.[8][10]
-
Elevated expression of the cell cycle inhibitor p21.[10]
-
Formation of micronuclei.[10]
-
Reduced expression of Lamin B1.[10]
-
Increased expression of senescence-associated secretory phenotype (SASP) factors, such as IL-6 and IL-8.[4][10]
Q4: Does this compound exhibit off-target effects?
Current research suggests that this compound is highly specific for its target, the REV1 protein.[5] Studies have demonstrated that the effects of this compound, such as the enhancement of cisplatin-induced cytotoxicity, are dependent on the presence of REV1. In REV1-knockout (Rev1-/-) cells, this compound does not potentiate the effects of cisplatin, indicating a specific, on-target mechanism.[5] However, it is always good practice to include appropriate controls, such as REV1-knockdown or knockout cell lines, to confirm the specificity of the observed effects in your experimental system.[11]
Troubleshooting Guide
Problem 1: Inconsistent or no potentiation of chemotherapy-induced cytotoxicity.
-
Question: I am not observing the expected enhancement of cisplatin (or other DNA-damaging agent) cytotoxicity with this compound. What could be the reason?
-
Answer:
-
Cell Line Specificity: The potentiation effect of this compound is dependent on a functional REV1-dependent TLS pathway. Ensure that your cell line expresses REV1 and relies on this pathway for DNA damage tolerance. It is recommended to test the compound in cell lines where its efficacy has been previously established, such as A375 (melanoma) or HT1080 (fibrosarcoma), as positive controls.[1][5]
-
Concentration and Treatment Duration: Review your experimental protocol. The effective concentration of this compound can vary between cell lines. A common starting concentration for in vitro studies is 1.5 µM.[1][5] The duration of treatment is also critical. For clonogenic survival assays, cells are often pre-treated with the DNA-damaging agent for 24 hours, followed by a 24-hour co-treatment with this compound.[5]
-
REV1 Expression Levels: Verify the expression level of REV1 in your cell line. Cells with lower REV1 expression may exhibit a less pronounced response to this compound.
-
Problem 2: Difficulty in assessing cell death and viability.
-
Question: My standard apoptosis assays (e.g., caspase-3 cleavage) are showing a decrease in apoptosis after co-treatment with this compound and cisplatin, which is counterintuitive. How should I assess the efficacy of the treatment?
-
Answer:
-
Shift to Senescence: This is the expected and well-documented "unexpected" outcome. This compound redirects the cellular response from apoptosis to senescence.[4][7] Therefore, you should supplement or replace your apoptosis assays with senescence-specific assays.
-
Recommended Assays:
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining: This is a hallmark of senescent cells.
-
Clonogenic Survival Assay: This long-term assay measures the ability of cells to proliferate and form colonies, providing a robust readout of overall cytotoxicity, regardless of the specific cell death mechanism.[1]
-
Immunoblotting for Senescence Markers: Check for changes in protein levels of p21 and Lamin B1.[10]
-
SASP Factor Analysis: Measure the secretion of cytokines like IL-6 and IL-8 using ELISA or other immunoassays.[4]
-
-
Problem 3: Compound solubility and stability issues.
-
Question: I am having trouble dissolving this compound or I am concerned about its stability in solution. What are the best practices for handling this compound?
-
Answer:
-
Solvent: this compound is typically dissolved in DMSO to prepare a stock solution.[1] For in vivo studies, a formulation of 10% DMSO, 10% ethanol, 40% PEG-400, and 40% saline has been used.[5]
-
Storage: Stock solutions should be stored at -20°C or -80°C.[2][12] It is recommended to use the solution within one month when stored at -20°C and within six months when stored at -80°C.[2][12] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure thorough mixing to avoid precipitation.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 | 0.78 ± 0.16 µM | AlphaScreen™ assay for REV1 CTD-REV7 interaction | [5] |
| Kd | 0.42 µM | Cell-free assay for REV1-REV7 binding | [1][2] |
| Effective Concentration | 1.5 µM | Clonogenic survival assays in various cell lines | [1][5] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Value | Animal Model | Reference |
| Dosage | 1.6 mg/kg | A375 xenograft mouse model | [5] |
| Co-treatment | 1.0 mg/kg cisplatin | A375 xenograft mouse model | [5] |
| Administration Route | Intratumoral injection | Nude female mice | [1] |
Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.
-
Cell Seeding: Plate 300-800 cells per well in 6-well plates and allow them to attach for 24 hours.
-
Treatment:
-
Treat cells with the DNA-damaging agent (e.g., cisplatin at 0.5 µM) for 24 hours.
-
Following the initial treatment, add this compound (e.g., at 1.5 µM) to the media and incubate for an additional 24 hours. Include appropriate controls (DMSO vehicle, this compound alone, cisplatin alone).
-
-
Recovery: After the 48-hour treatment period, wash the cells with fresh media and allow them to grow for 5-7 days to form colonies.
-
Staining and Counting:
-
Aspirate the media and fix the colonies with a solution of 50% methanol (B129727) and 10% glacial acetic acid for 10 minutes.
-
Stain the colonies with 0.02% Coomassie Brilliant Blue R-250 for at least 30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the colonies (typically defined as containing at least 50 cells).
-
-
Analysis: Calculate the relative cell survival by normalizing the number of colonies in the treated wells to the number of colonies in the DMSO control wells.[1][5]
2. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This is a widely used cytochemical assay to detect senescent cells.
-
Treatment: Treat cells with this compound, cisplatin, or the combination for the desired duration (e.g., 24-72 hours).
-
Fixation: Wash the cells with PBS and fix them with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5-15 minutes at room temperature.
-
Staining:
-
Wash the cells again with PBS.
-
Incubate the cells overnight at 37°C (in a dry incubator, without CO₂) with the SA-β-Gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂).
-
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-Gal activity.
-
Quantification: The percentage of blue, senescent cells can be determined by counting at least 200 cells in multiple fields of view.
Visualizations
Caption: Mechanism of this compound action on the translesion synthesis (TLS) pathway.
Caption: Unexpected cellular response to this compound and Cisplatin co-treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. pnas.org [pnas.org]
- 5. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]
- 10. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 11. DSpace [scholarworks.uvm.edu]
- 12. medchemexpress.com [medchemexpress.com]
cell line-specific responses to JH-RE-06
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JH-RE-06, a small molecule inhibitor of the REV1-REV7 interface.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the REV1-REV7 protein-protein interaction.[1][2] It functions by binding to the C-terminal domain (CTD) of REV1, which induces the dimerization of REV1.[3][4][5] This dimerization blocks the interaction between REV1 and the REV7 subunit of DNA polymerase ζ (Pol ζ), preventing the recruitment of Pol ζ to sites of DNA damage.[1][3][4] By inhibiting this interaction, this compound disrupts mutagenic translesion synthesis (TLS), a DNA damage tolerance pathway.[1][3][4]
Q2: In which cell lines has this compound been shown to be active?
This compound has demonstrated activity in a variety of human and mouse cell lines, including:
-
HT1080 (human fibrosarcoma)[3]
-
A375 (human melanoma)[3]
-
KP (mouse KrasG12D;p53−/− lung adenocarcinoma)[3]
-
LNCap (human prostate adenocarcinoma)[3]
-
AG01522 (human primary cells)[3]
-
MEF (mouse embryonic fibroblasts)[3]
-
SKOV3 (ovarian cancer cells)[6]
Q3: What is the primary application of this compound in cancer research?
The primary application of this compound is as a chemosensitizing agent, particularly in combination with DNA-damaging agents like cisplatin (B142131).[2][3][7] By inhibiting mutagenic TLS, this compound enhances the cytotoxicity of cisplatin in cancer cells.[2][3] This combination has been shown to suppress the growth of human melanoma xenografts in mice.[3]
Q4: What is the unexpected cellular response observed with this compound and cisplatin combination therapy?
Contrary to the expectation that inhibiting a DNA repair pathway would enhance apoptosis, the combination of this compound and cisplatin does not significantly increase apoptosis in several cancer cell lines.[5][6][8] Instead, this combination treatment has been observed to induce hallmarks of cellular senescence.[5][6][8] These hallmarks include increased senescence-associated β-galactosidase activity, elevated p21 expression, formation of micronuclei, and reduced Lamin B1 expression.[5][8][9]
Q5: Does this compound have any effect when used as a single agent?
Yes, as a single agent, this compound has been shown to suppress the clonal proliferation of oxaliplatin-resistant colorectal cancer cell lines.[10] In some cell lines, this compound alone can partially induce markers of senescence.[5] However, its most potent effects are observed when used in combination with DNA-damaging chemotherapeutics.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no potentiation of cisplatin cytotoxicity. | Cell line may not rely on REV1/Pol ζ-mediated TLS for cisplatin resistance. | Test the REV1 dependency of your cell line. This can be done by observing if REV1 knockdown or knockout mimics the sensitizing effect of this compound.[3] |
| Incorrect concentration of this compound or cisplatin used. | Titrate both this compound and cisplatin to determine the optimal concentrations for your specific cell line and experimental setup. A common starting concentration for this compound is 1.5 µM.[1][3] | |
| High background in clonogenic survival assays. | Suboptimal cell seeding density. | Optimize the number of cells plated to ensure the formation of distinct, countable colonies. A starting point of 300 cells per well in a 6-well plate is recommended.[1] |
| Incomplete removal of treatment media. | Ensure complete aspiration of media containing this compound and/or cisplatin before adding fresh media for the recovery period. | |
| Difficulty dissolving this compound. | This compound has limited solubility in aqueous solutions. | This compound is soluble in DMSO and 0.1N NaOH (aq).[4] For cell-based assays, prepare a concentrated stock solution in fresh, high-quality DMSO.[1] |
| Inconsistent results between experiments. | Variability in drug preparation or cell culture conditions. | Prepare fresh drug dilutions for each experiment from a frozen stock. Maintain consistent cell passage numbers and ensure cells are healthy and actively dividing before treatment. |
| Degradation of this compound stock solution. | Aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2] |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.78 µM | Cell-free assay (REV1-REV7 interaction) | [1][2] |
| Kd | 0.42 µM | Cell-free assay (REV1-REV7 interaction) | [1][2] |
| In Vitro Concentration | 1.5 µM | HT1080, A375, KP, MEF, LNCap, AG01522 cells | [1][3] |
| In Vivo Dosage (mice) | 1.6 mg/kg | A375 xenograft model | [3] |
Experimental Protocols
Clonogenic Survival Assay
This protocol is adapted from studies investigating the potentiation of cisplatin cytotoxicity by this compound.[1][3]
Materials:
-
6-well cell culture plates
-
Cell line of interest (e.g., HT1080, A375)
-
Complete cell culture medium
-
This compound
-
Cisplatin
-
DMSO (for vehicle control)
-
Fixative solution (50% methanol, 10% glacial acetic acid)
-
Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)
Procedure:
-
Seed 300 cells per well in triplicate in 6-well plates.
-
Incubate for 24 hours at 37°C to allow for cell attachment.
-
Treat the cells with the desired concentrations of cisplatin (e.g., 0.5 µM) or vehicle (DMSO) for 24 hours.
-
Remove the cisplatin-containing medium and replace it with fresh medium containing this compound (e.g., 1.5 µM) or vehicle.
-
Incubate for an additional 24 hours.
-
Remove the treatment medium, wash the cells gently with PBS, and add fresh complete medium.
-
Allow the cells to recover and form colonies for 7-10 days, changing the medium as needed.
-
Aspirate the medium and fix the colonies with the fixative solution for 10 minutes.
-
Remove the fixative and add the staining solution to visualize the colonies.
-
After staining, wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
Calculate the relative cell survival or colony formation by normalizing the colony counts of treated samples to the vehicle-treated control samples.
Visualizations
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks. [scholars.duke.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to REV1 Inhibitors: JH-RE-06 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The DNA damage tolerance (DDT) pathway, particularly the translesion synthesis (TLS) branch, presents a compelling target for anticancer therapies. By enabling cancer cells to bypass DNA lesions induced by chemotherapy, TLS contributes to both intrinsic and acquired drug resistance. At the heart of mutagenic TLS lies the REV1 protein, a scaffold crucial for the recruitment of specialized TLS polymerases. This guide provides a comparative analysis of JH-RE-06, a well-characterized REV1 inhibitor, and other emerging inhibitors that target different functional domains of REV1.
Mechanism of Action: Two Prongs of Attack on REV1
REV1 orchestrates TLS through two key interactions mediated by its C-terminal domain (CTD). It binds to the REV7 subunit of DNA polymerase ζ (Pol ζ), a major contributor to mutagenesis, and it also recruits other TLS polymerases, such as Pol η, Pol ι, and Pol κ, through a REV1-interacting region (RIR). Small molecule inhibitors have been developed to disrupt these distinct interactions.
This compound uniquely targets the interaction between REV1 and REV7. It induces the dimerization of the REV1 CTD, effectively blocking the binding site for REV7 and preventing the recruitment of the mutagenic Pol ζ.[1][2][3][4][5] In contrast, another class of inhibitors, exemplified by compounds herein referred to as RIR Inhibitors , are designed to block the interaction between the REV1-CTD and the RIR of other TLS polymerases.[6] This prevents the recruitment of these "inserter" polymerases to the site of DNA damage.
Quantitative Comparison of REV1 Inhibitors
The following table summarizes the key quantitative data for this compound and representative RIR inhibitors. It is important to note that the inhibitory concentrations (IC50) were determined using different assays, reflecting their distinct mechanisms of action.
| Inhibitor | Target Interaction | Assay Type | IC50 | Binding Affinity (Kd) | Reference |
| This compound | REV1-REV7 | AlphaScreen | 0.78 µM | 0.42 µM | [2][3][4][5] |
| RIR Inhibitor (Compound 4) | REV1-RIR | Fluorescence Polarization | ~5-10 µM | Not Reported | [6] |
| RIR Inhibitor (Compound 5) | REV1-RIR | Fluorescence Polarization | ~5-10 µM | Not Reported | [6] |
| RIR Inhibitor (Compound 6) | REV1-RIR | Not Reported | Not Reported | Not Reported | [7] |
Cellular Activity: Enhancing Chemotherapy-Induced Cytotoxicity
A critical measure of a REV1 inhibitor's efficacy is its ability to sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin (B142131). Both this compound and RIR inhibitors have demonstrated this sensitizing effect.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment. A reduction in colony formation indicates increased cell killing.
-
This compound: In combination with cisplatin, this compound significantly reduces the colony-forming ability of various cancer cell lines.[1] This effect is dependent on the presence of REV1, as REV1-knockout cells do not show this sensitization.[1]
-
RIR Inhibitors (Compounds 4, 5, and 6): These inhibitors also enhance the cytotoxicity of cisplatin in a REV1-dependent manner.[7] Studies have shown that in combination with cisplatin, these compounds lead to a significant decrease in the survival of wild-type cells, an effect that is absent in REV1-deficient cells.[7]
HPRT Mutagenesis Assay
This assay measures the frequency of mutations in the HPRT gene. A decrease in mutation frequency suggests that the inhibitor is effectively blocking mutagenic TLS.
-
This compound: Treatment with this compound has been shown to decrease the frequency of cisplatin-induced mutations in the HPRT gene in a REV1-dependent manner.[1]
Experimental Protocols
AlphaScreen™ Assay (for REV1-REV7 Interaction)
This bead-based proximity assay is used to quantify the interaction between two molecules.
-
Reagents: Biotinylated REV7, GST-tagged REV1-CTD, Streptavidin-coated Donor beads, anti-GST Acceptor beads, assay buffer.
-
Procedure:
-
Incubate a mixture of biotinylated REV7 and GST-tagged REV1-CTD with varying concentrations of the test inhibitor.
-
Add Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the protein-protein interaction.
-
Calculate IC50 values from the dose-response curves.
-
Fluorescence Polarization (FP) Assay (for REV1-RIR Interaction)
This assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.
-
Reagents: Fluorescently labeled RIR peptide, purified REV1-CTD protein, assay buffer.
-
Procedure:
-
In a microplate, mix the fluorescently labeled RIR peptide with varying concentrations of the test inhibitor.
-
Add a fixed concentration of REV1-CTD protein to initiate the binding reaction.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates binding.
-
Determine the IC50 of the inhibitor by its ability to displace the fluorescent peptide and decrease the polarization signal.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, providing thermodynamic parameters of the interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Place the purified REV1-CTD protein in the sample cell of the calorimeter.
-
Load the inhibitor into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
The instrument measures the heat released or absorbed during each injection.
-
The resulting data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Clonogenic Survival Assay
-
Cell Culture: Plate cells at a low density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the chemotherapeutic agent (e.g., cisplatin) and/or the REV1 inhibitor. Include appropriate vehicle controls.
-
Incubation: After treatment, replace the medium with fresh medium and incubate the plates for a period that allows for colony formation (typically 7-14 days).
-
Staining and Counting: Fix the colonies with a solution such as methanol (B129727) and stain with crystal violet. Count the number of colonies (typically defined as containing at least 50 cells).
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
HPRT Mutagenesis Assay
-
Cell Preparation: Culture cells in a medium containing HAT (hypoxanthine-aminopterin-thymidine) to eliminate pre-existing HPRT mutants.
-
Treatment: Treat the cells with the mutagenic agent (e.g., cisplatin) with or without the REV1 inhibitor.
-
Expression Time: Culture the cells for a period to allow for the expression of any new mutations in the HPRT gene.
-
Mutant Selection: Plate the cells in a medium containing 6-thioguanine (B1684491) (6-TG). Only cells with a non-functional HPRT protein can survive in the presence of this toxic analog.
-
Colony Counting: After an appropriate incubation period, count the number of 6-TG resistant colonies.
-
Calculation: Determine the mutation frequency by dividing the number of mutant colonies by the total number of cells plated (as determined by a parallel plating for viability without 6-TG).
Conclusion
Both this compound and RIR-targeting inhibitors represent promising strategies for overcoming chemotherapy resistance by disrupting the REV1-mediated translesion synthesis pathway. While this compound acts by preventing the recruitment of the mutagenic polymerase ζ, RIR inhibitors block the recruitment of other TLS polymerases. The choice of inhibitor may depend on the specific cancer type and the desired therapeutic outcome. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and development of this exciting class of anticancer agents.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. REV1 Inhibition Enhances Radioresistance and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: JH-RE-06 Versus Genetic Knockdown of REV1
In the landscape of cancer research and drug development, targeting DNA damage response pathways has emerged as a promising strategy to enhance the efficacy of conventional chemotherapies. One critical player in these pathways is the REV1 protein, a key component of the translesion synthesis (TLS) machinery that allows cells to bypass DNA lesions, often at the cost of introducing mutations. This guide provides an objective comparison between two primary methods for inhibiting REV1 function: the small molecule inhibitor JH-RE-06 and genetic knockdown techniques.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and genetic knockdown lies in their mechanism of action and the scope of their inhibitory effects on the REV1 protein.
This compound: Targeted Disruption of a Key Interaction
This compound is a potent small molecule inhibitor that specifically targets the C-terminal domain (CTD) of the REV1 protein. Its mechanism is unique: instead of simply blocking an active site, this compound induces the dimerization of the REV1 CTD.[1][2][3] This induced dimerization physically obstructs the binding surface that REV1 uses to interact with REV7, a critical subunit of the DNA polymerase ζ (POLζ).[1][2][4] By preventing the REV1-REV7 interaction, this compound effectively blocks the recruitment of the mutagenic POLζ to sites of DNA damage, thereby inhibiting the error-prone branch of translesion synthesis.[3][4][5]
Genetic Knockdown: Complete Ablation of the Protein
Genetic knockdown, achieved through techniques like siRNA, shRNA, or CRISPR, aims to reduce or completely eliminate the expression of the REV1 protein.[2][6] This is accomplished by targeting the REV1 mRNA for degradation (siRNA/shRNA) or by permanently altering the REV1 gene itself (CRISPR). The result is a loss of the entire REV1 protein, which ablates all of its known functions. This includes not only its scaffolding role in recruiting POLζ and other TLS polymerases (Pol η, ι, and κ) via its CTD, but also its intrinsic, albeit limited, deoxycytidyl transferase activity, which can insert a cytosine opposite certain DNA lesions.[7][8][9][10]
Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of REV1 in the translesion synthesis pathway and highlights the distinct intervention points for this compound and genetic knockdown.
Caption: REV1 pathway showing inhibition points.
Comparative Data Summary
| Feature | This compound | Genetic Knockdown (siRNA/shRNA/CRISPR) |
| Target | REV1 C-Terminal Domain (CTD)[2][4] | REV1 mRNA or gene[2][6] |
| Mechanism | Induces REV1 dimerization, blocking the REV1-REV7 (POLζ) interaction.[1][2][5] | Prevents REV1 protein synthesis, leading to its depletion.[6][11] |
| Specificity | Specific to the REV1-POLζ interaction. May not affect REV1's interaction with other TLS polymerases (η, ι, κ).[12] | Non-specific in that it ablates all functions of the REV1 protein. |
| Reversibility | Reversible (drug washout). | siRNA/shRNA effects are transient; CRISPR is permanent. |
| Temporal Control | High; can be administered at specific times and concentrations. | Lower; knockdown takes time to establish and may not be easily reversible. |
| Key Cellular Effect | Inhibits mutagenic TLS.[1][2][3] | Ablates all REV1-dependent DNA damage tolerance pathways.[9][13] |
| Therapeutic Relevance | High; represents a viable strategy for clinical drug development.[2][14] | Low; primarily a research tool. |
| Off-Target Potential | Potential for unknown off-target effects common to small molecules.[12] | Potential for off-target gene silencing (siRNA) or genomic alterations (CRISPR). |
Performance in Experimental Settings
Both methods have been shown to sensitize cancer cells to DNA-damaging agents like cisplatin (B142131). However, the resulting cellular phenotypes can differ significantly.
Table 1: Effects on Cell Viability and Chemosensitization
| Cell Line | Treatment | Observation | Reference |
| HT1080 (Fibrosarcoma) | This compound (1.5 µM) + Cisplatin (1 µM) | Significantly reduced colony-forming ability compared to cisplatin alone. | [2] |
| A375 (Melanoma) | This compound (1.5 µM) + Cisplatin (1 µM) | Significantly reduced colony-forming ability compared to cisplatin alone. | [2] |
| Rev1+/+ MEFs | This compound (1.5 µM) + Cisplatin (0.5 µM) | Strikingly increased cisplatin's ability to kill cells. | [2] |
| Rev1−/− MEFs | This compound (1.5 µM) + Cisplatin (0.5 µM) | No significant sensitization to cisplatin, confirming REV1 is the target. | [2] |
| HT1080 & A375 | siRNA knockdown of REV1 | Abolished the sensitizing effect of this compound to cisplatin treatment. | [2] |
| BRCA1-deficient cells | This compound | Increased dose-dependent sensitivity and cytotoxicity. | [15] |
Table 2: Effects on Cellular Phenotype (Post-Cisplatin Treatment)
| Phenotype | This compound + Cisplatin | REV1 Knockdown/Knockout | Reference |
| Apoptosis | Suppressed; does not increase apoptosis.[4][16] | REV1 is known to suppress apoptosis; its loss can increase sensitivity to apoptosis-inducing agents.[10][17] | [4][10][16][17] |
| Senescence | Profoundly induces hallmarks of senescence (SA-β-Gal, p21, IL-6, IL-8 expression).[4][16][18] | Rev1−/− MEF cells exhibit a senescence phenotype (flattened cells, slower growth, SA-β-Gal staining).[4] | [4][16][18] |
| DNA Damage Markers | Low p-γ-H2AX foci, high ATR expression (indicates single-stranded DNA).[4] | Loss of REV1 leads to increased chromosome breakage after UV exposure.[9] | [4][9] |
| Mutagenesis | Significantly reduces spontaneous and cisplatin-induced HPRT mutation rates.[2] | Deficiency in REV1 reduces induced mutagenesis.[9][13] | [2][9][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings.
Protocol 1: this compound Treatment and Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the effect of a cytotoxic agent on cell viability.
-
Cell Seeding: Plate cells (e.g., HT1080, A375) in 6-well plates at a low density (e.g., 300-800 cells per well) and allow them to attach for 24 hours.[1][12]
-
Drug Treatment: Treat cells with a DNA-damaging agent (e.g., cisplatin at 0.5-1 µM) for 24 hours.
-
Inhibitor Addition: Following initial treatment, replace the media with fresh media containing this compound (e.g., 1.5 µM) and incubate for an additional 24 hours.[1][2]
-
Recovery: Aspirate the media, wash the cells, and add fresh drug-free media. Allow cells to recover and form colonies for 5-7 days.[1][2]
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with a dye such as Coomassie Brilliant Blue R-250 or crystal violet.[1][2] Count colonies containing at least 40-50 cells.
-
Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Caption: Workflow for a clonogenic survival assay.
Protocol 2: siRNA-Mediated Knockdown of REV1
This protocol describes a general method for transiently reducing REV1 expression in cultured cells.
-
Cell Seeding: Plate cells to achieve 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute REV1-targeting siRNA and a non-targeting control siRNA in an appropriate serum-free medium (e.g., Opti-MEM). Final concentrations often range from 5 nM to 100 nM.[4][6]
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[19]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.[19]
-
Transfection: Add the complexes to the cells in the culture plates and incubate for 24 to 72 hours, depending on the desired length of knockdown and protein turnover rate.
-
Verification of Knockdown: Harvest a subset of cells 48-72 hours post-transfection. Analyze REV1 mRNA levels using quantitative real-time PCR (qRT-PCR) and/or REV1 protein levels using Western blotting to confirm knockdown efficiency.[6][20]
-
Functional Assay: Once knockdown is confirmed, the remaining cells can be used for downstream functional assays (e.g., cytotoxicity, mutagenesis).
Caption: Workflow for siRNA-mediated gene knockdown.
Conclusion
Both this compound and genetic knockdown are invaluable tools for interrogating the function of REV1. The choice between them is dictated by the experimental question.
-
This compound is a highly specific chemical probe ideal for studying the consequences of inhibiting the mutagenic REV1-POLζ axis. Its temporal control and clinical potential make it the superior choice for translational studies aimed at developing novel chemotherapy adjuvants.[2] It allows researchers to dissect the specific role of mutagenic TLS in chemoresistance.
-
Genetic Knockdown provides a more comprehensive view of the total loss of REV1 function. It is the gold standard for validating the on-target effects of inhibitors like this compound and for exploring functions of REV1 that are independent of its interaction with POLζ.[2] While less therapeutically relevant, it remains a cornerstone of basic research into DNA damage tolerance.
Interestingly, studies combining these approaches have revealed that the cellular response to DNA damage is profoundly altered when REV1 is inhibited. Instead of inducing apoptosis, the combination of cisplatin and this compound shunts cells towards a senescence-like state, uncovering a novel mechanism by which TLS inhibitors can enhance chemotherapy.[4][16] This highlights the complex interplay of DNA repair pathways and underscores the importance of using multiple, complementary methods to understand and ultimately target cancer cell vulnerabilities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Rev1, Rev3, or Rev7 siRNA Abolishes Ultraviolet Light-Induced Translesion Replication in HeLa Cells: A Comprehensive Study Using Alkaline Sucrose Density Gradient Sedimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REV1 | SGD [yeastgenome.org]
- 8. Rev1 is a base excision repair enzyme with 5′-deoxyribose phosphate lyase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rev1 is essential for DNA damage tolerance and non-templated immunoglobulin gene mutation in a vertebrate cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altmeyers.org [altmeyers.org]
- 11. biorxiv.org [biorxiv.org]
- 12. DSpace [scholarworks.uvm.edu]
- 13. The in vivo role of Rev1 in mutagenesis and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. REV1-Polζ maintains the viability of homologous recombination-deficient cancer cells through mutagenic repair of PRIMPOL-dependent ssDNA gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]
- 17. REV1 Inhibition Enhances Radioresistance and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. siRNA knockdown [protocols.io]
- 20. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
A Comparative Guide: JH-RE-06 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a focus on targeted therapies that exploit specific vulnerabilities within cancer cells. This guide provides a detailed comparison of a novel investigational agent, JH-RE-06, and the established class of drugs known as PARP inhibitors. Both target DNA damage response pathways, yet their mechanisms of action, molecular targets, and potential applications diverge significantly. This document aims to provide an objective comparison, supported by available experimental data, to inform future research and drug development efforts.
Mechanism of Action: Two Distinct Approaches to Targeting DNA Damage Response
This compound: Inhibiting Mutagenic Translesion Synthesis
This compound is a potent small molecule inhibitor that targets the interaction between two key proteins, REV1 and REV7.[1][2][3] This interaction is critical for a DNA damage tolerance pathway known as mutagenic translesion synthesis (TLS). TLS allows the replication machinery to bypass DNA lesions, but often at the cost of introducing mutations.
The mechanism of this compound involves binding to a surface on REV1 that is essential for its interaction with the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][4] This binding induces the dimerization of REV1, which sterically hinders the recruitment of REV7 and, consequently, Pol ζ.[1][2][3] By preventing the recruitment of the mutagenic polymerase, this compound effectively disrupts the TLS pathway.[1][2][3][5] This inhibition of mutagenic TLS enhances the cytotoxic effects of DNA-damaging agents like cisplatin, as the cancer cells are no longer able to effectively tolerate and repair the induced DNA lesions.[4]
PARP Inhibitors: Exploiting Synthetic Lethality in Homologous Recombination Deficiency
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have gained prominence in the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1 or BRCA2 mutations.[2][6] PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][7]
PARP inhibitors act by blocking the catalytic activity of PARP enzymes.[3][4] This inhibition prevents the efficient repair of SSBs. When these unrepaired SSBs are encountered by the replication machinery, they can collapse and form more cytotoxic DNA double-strand breaks (DSBs). In cells with a functional HR pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA mutations), the repair of these DSBs is compromised. This leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[2][6] There are several FDA-approved PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[8]
Signaling Pathway Diagrams
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. selleckchem.com [selleckchem.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Investigating Potential Resistance to JH-RE-06: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the translesion synthesis (TLS) inhibitor JH-RE-06 with alternative compounds and outlines experimental strategies to investigate potential mechanisms of acquired resistance.
This compound is a small molecule inhibitor that disrupts the interaction between REV1 and REV7, two key proteins in the mutagenic translesion synthesis (TLS) pathway. By inducing the dimerization of the REV1 C-terminal domain (CTD), this compound effectively blocks the recruitment of DNA polymerase ζ (Pol ζ), a critical step in bypassing DNA lesions during replication.[1][2] This inhibition of TLS enhances the efficacy of DNA-damaging chemotherapies like cisplatin (B142131) and has been shown to suppress tumor growth in preclinical models.[1][2] However, as with any targeted therapy, the potential for cancer cells to develop resistance to this compound is a critical consideration for its long-term clinical application. This guide explores potential resistance mechanisms, compares this compound to other TLS inhibitors, and provides detailed experimental protocols to study resistance in a laboratory setting.
Comparison of this compound and Alternative TLS Inhibitors
The primary mechanism of this compound is the disruption of the REV1-REV7 protein-protein interaction (PPI).[1][2] Alternative strategies to inhibit TLS include targeting the interaction between the REV1-CTD and the REV1-interacting region (RIR) of other TLS polymerases. The following table summarizes the available quantitative data for this compound and representative alternative compounds.
| Compound | Target Interaction | IC50 | Binding Affinity (Kd) | Reference(s) |
| This compound | REV1-REV7 | 0.78 µM | 0.42 µM | [1][3][4][5][6] |
| Scaffold 1 | REV1-CT/RIR | Not Reported | 1.4 - 3.9 µM (for analogues) | [7] |
| Scaffold 6 | REV1-CT/RIR | Not Reported | ~10 µM | [7] |
| Compound 5 | REV1-CT/RIR | Low micromolar range | Not Reported | [3] |
Potential Mechanisms of Resistance to this compound
While no studies have yet reported acquired resistance specifically to this compound, we can hypothesize potential mechanisms based on known resistance to other targeted therapies, particularly those aimed at DNA damage response pathways and protein-protein interactions.
-
Target Alteration: Mutations in the REV1 gene that alter the this compound binding site on the REV1-CTD could prevent the drug from inducing dimerization and disrupting the REV1-REV7 interaction.
-
Upregulation of Bypass Pathways: Cancer cells could upregulate alternative, REV1-independent TLS pathways or other DNA damage tolerance mechanisms to compensate for the inhibition of the REV1-REV7 axis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Signaling: Changes in downstream signaling pathways that are affected by TLS inhibition could be rewired to promote cell survival despite the presence of this compound.
Experimental Protocols for Investigating this compound Resistance
To investigate these potential resistance mechanisms, the following experimental workflow can be employed:
Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, HT1080 fibrosarcoma)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 72 hours.
-
Determine cell viability using a suitable assay and calculate the IC50 value.
-
-
Generate Resistant Clones:
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Continuously culture the cells, passaging them as they reach confluency.
-
Once the cells show consistent growth at the starting concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[8]
-
At each concentration, allow the cells to adapt and resume a stable growth rate before the next dose escalation.
-
Periodically determine the IC50 of the adapting cell population to monitor the development of resistance. A significant increase in the IC50 (e.g., >3-fold) indicates the emergence of a resistant population.[9]
-
-
Isolate and Expand Resistant Clones:
-
Once a resistant population is established, isolate single-cell clones by limiting dilution or by picking individual colonies.
-
Expand these clones in the presence of the selection concentration of this compound.
-
-
Characterize the Resistant Phenotype:
-
Confirm the resistance of the isolated clones by re-determining the IC50 of this compound and comparing it to the parental cell line.
-
Assess the stability of the resistant phenotype by culturing the cells in the absence of this compound for several passages and then re-evaluating the IC50.
-
Characterization of Resistance Mechanisms
Once resistant cell lines are established, the following methods can be used to elucidate the underlying mechanisms of resistance.
WES can be used to identify mutations in the genome of resistant cells that may be responsible for the resistant phenotype.
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both the parental and this compound resistant cell lines.
-
Library Preparation and Exome Capture: Prepare sequencing libraries from the genomic DNA and enrich for the exonic regions using a commercially available exome capture kit.
-
Sequencing: Sequence the captured exome libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Call single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Compare the mutational profiles of the resistant and parental cell lines to identify mutations that are unique to or enriched in the resistant clones.
-
Prioritize non-synonymous mutations in genes involved in the TLS pathway (e.g., REV1), DNA damage response, drug metabolism, and transport.
-
Comparative proteomic analysis can identify changes in protein expression levels that contribute to this compound resistance.
Procedure:
-
Protein Extraction and Digestion: Lyse cells from parental and resistant lines and extract total protein. Digest the proteins into peptides using trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures by LC-MS/MS to identify and quantify the proteins present in each sample.
-
Data Analysis:
-
Use bioinformatics software to identify proteins that are differentially expressed between the parental and resistant cell lines.
-
Perform pathway analysis to identify signaling pathways that are altered in the resistant cells.
-
Focus on proteins involved in the TLS pathway, drug transport (e.g., ABC transporters), and cell survival signaling.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in inhibiting translesion synthesis.
Caption: Hypothesized mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-protein interaction modulators: advances, successes and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
JH-RE-06: A Novel Strategy to Counteract Cisplatin Resistance by Inducing Senescence
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of JH-RE-06 in Cisplatin-Resistant Cells.
The emergence of cisplatin (B142131) resistance remains a critical obstacle in cancer therapy. This compound, a small molecule inhibitor of the REV1-REV7 interaction, presents a promising approach to overcoming this challenge. Unlike conventional strategies that aim to enhance apoptosis, this compound synergizes with cisplatin to induce a state of cellular senescence in cancer cells, thereby inhibiting their proliferative potential. This guide provides a comprehensive comparison of the efficacy of this compound in cisplatin-resistant models, supported by experimental data and detailed protocols.
Mechanism of Action: Shifting the Paradigm from Apoptosis to Senescence
This compound targets the mutagenic translesion synthesis (TLS) pathway by preventing the recruitment of DNA polymerase ζ (POLζ) to the REV1 protein.[1][2] This inhibition of the REV1/POLζ complex is critical in cells treated with DNA-damaging agents like cisplatin. Instead of undergoing apoptosis, cancer cells treated with a combination of this compound and cisplatin enter a state of irreversible growth arrest known as senescence.[3][4] This fundamental shift in the cellular response to cisplatin is a key attribute of this compound's efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in combination with cisplatin in various cancer cell lines.
Table 1: Cisplatin IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Fold Resistance | Reference |
| A2780 (sensitive) | 3 - 6.84 | - | [3][5] |
| A2780/CP70 (resistant) | 40 - 44.07 | 6.5 - 13.3 | [3][5] |
Table 2: Effect of this compound on Cisplatin Efficacy and Cellular Phenotype
| Cell Line | Treatment | Colony Survival (Relative to Control) | Caspase 3/7 Activation (Fold Change) | SA-β-Gal Positive Cells (%) | p21 Expression (Fold Change) |
| HT1080 | Cisplatin (1 µM) | ~50% | ~2.5 | ~20% | ~2.0 |
| This compound (1.5 µM) + Cisplatin (1 µM) | ~20% | ~1.5 | ~60% | ~4.0 | |
| A375 | Cisplatin (1 µM) | ~60% | ~2.0 | ~15% | ~1.8 |
| This compound (1.5 µM) + Cisplatin (1 µM) | ~25% | ~1.2 | ~50% | ~3.5 | |
| SKOV3 | Cisplatin (1 µM) | ~55% | ~1.8 | ~18% | ~2.2 |
| This compound (1.5 µM) + Cisplatin (1 µM) | ~30% | ~1.1 | ~45% | ~3.8 |
Data is estimated from graphical representations in cited literature and is intended for comparative purposes.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding: Plate cells in 6-well plates at a density of 300-500 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with this compound, cisplatin, or the combination at the desired concentrations for 24 hours. A vehicle control (DMSO) should be included.
-
Recovery: After 24 hours, replace the treatment medium with fresh, drug-free medium and allow the cells to grow for 7-14 days, depending on the cell line's doubling time.
-
Staining: When colonies are visible, wash the cells with PBS, fix with 10% methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: After washing with water and air-drying, count the number of colonies (containing at least 50 cells). The surviving fraction is calculated as (number of colonies in treated well / number of colonies in control well) x 100%.[1][8]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.
-
Cell Culture: Seed cells in 6-well plates and treat with the compounds as described for the clonogenic assay.
-
Fixation: After the desired treatment duration, wash the cells with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and incubate with the staining solution (40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2, and 1 mg/ml X-gal) at 37°C in a CO2-free incubator for 12-16 hours.
-
Imaging: Wash the cells with PBS and visualize the blue-stained senescent cells using a light microscope.
-
Quantification: Count the number of blue-stained cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-Gal positive cells.
Western Blotting for Senescence Markers
This protocol details the detection of p21 and Lamin B1 proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21 and Lamin B1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the western blot bands can be performed using software like ImageJ to quantify the relative protein expression levels.[9][10]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of this compound in cisplatin-resistant cells.
References
- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Cisplatin-induced cell death increases the degradation of the MRE11-RAD50-NBS1 complex through the autophagy/lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interfering Nuclear Protein Laminb1 Induces DNA Damage and Reduces Vemurafenib Resistance in Melanoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Translesion Synthesis (TLS) Inhibitors, Featuring JH-RE-06
A comprehensive guide for researchers and drug development professionals on the current landscape of small molecule inhibitors targeting the error-prone DNA damage tolerance pathway, Translesion Synthesis (TLS). This guide provides a comparative analysis of key TLS inhibitors, with a special focus on the promising REV1 inhibitor, JH-RE-06.
Translesion synthesis is a critical DNA damage tolerance mechanism that allows replication to proceed across DNA lesions, thereby preventing replication fork collapse and subsequent cell death. However, this process is inherently mutagenic and is implicated in the development of chemoresistance in cancer cells. Consequently, inhibiting TLS has emerged as a promising therapeutic strategy to enhance the efficacy of DNA-damaging chemotherapeutics. This guide offers a detailed comparison of several TLS inhibitors, presenting their mechanisms of action, biochemical and cellular activities, and the experimental protocols used for their evaluation.
Overview of Translesion Synthesis and Key Inhibitor Targets
The TLS pathway involves a cast of specialized DNA polymerases that can accommodate damaged DNA templates. Key players include the Y-family polymerases (REV1, POLη, POLι, POLκ) and the B-family polymerase POLζ. REV1, in particular, plays a central scaffolding role, facilitating the recruitment and switching of other TLS polymerases at the site of DNA damage. This makes REV1 a prime target for inhibition.
TLS inhibitors can be broadly categorized based on their specific molecular targets:
-
REV1 Inhibitors: These compounds disrupt the function of the REV1 protein. They can be further classified by the specific protein-protein interaction they inhibit:
-
REV1-REV7 Interface Inhibitors: These prevent the interaction between REV1 and REV7, a subunit of POLζ, thereby blocking the recruitment of the mutator polymerase POLζ. This compound is a key example of this class.
-
REV1-CT/RIR Interface Inhibitors: These compounds block the interaction between the C-terminal domain (CTD) of REV1 and the REV1-interacting region (RIR) of other "inserter" TLS polymerases like POLη, POLι, and POLκ.
-
-
Other TLS Polymerase Inhibitors: These molecules target the catalytic activity of other TLS polymerases, such as POLκ and POLι.
Comparative Performance of TLS Inhibitors
The following tables summarize the quantitative data for various TLS inhibitors based on published experimental findings.
Table 1: REV1-REV7 Interface Inhibitors
| Inhibitor | Target | IC50 (µM) | Key Cellular Effects | Reference |
| This compound | REV1-REV7 Interaction | 0.78 | Enhances cisplatin-induced cytotoxicity, reduces cisplatin-induced mutagenesis, and induces senescence in cancer cells.[1] | [1][2] |
Table 2: REV1-CT/RIR Interface Inhibitors
| Inhibitor | Target | IC50 (µM) (FP Assay) | Key Cellular Effects | Reference |
| Compound 4 (7922759) | REV1-CT/RIR PPI | Not Reported | Enhances cisplatin (B142131) sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells.[3] | [3] |
| Compound 5 (7587885) | REV1-CT/RIR PPI | Not Reported | Binds to REV1-CT at the RIR interface; enhances cisplatin sensitivity and reduces cisplatin-induced mutagenesis in HT1080 cells.[4] | [4] |
| Compound 6 (7127492) | REV1-CT/RIR PPI | Not Reported | Synergizes with cisplatin in a REV1-dependent manner.[5] | [5] |
| Compound 8 | REV1-CT/RIR PPI | 4.1 | Reduces clonogenic survival of various cancer cell lines, alone or in combination with cisplatin. Reduces cisplatin-induced mutagenesis.[6] | [6] |
Table 3: Other TLS Polymerase Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Key Cellular Effects | Reference |
| Candesartan Cilexetil | POLκ, POLη, POLι | Not Specified | Enhances UV-induced cellular toxicity.[6] | [6] |
| MK-886 | POLι > POLκ | Not Specified | 6- to 8-fold more potent against POLι compared to other Y-family TLS polymerases.[6] | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the TLS pathway and the workflows of key experiments is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecule translesion synthesis inhibitors that target the Rev1-CT/RIR protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Translesion Synthesis Inhibitors That Target the Rev1-CT/RIR Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translesion Synthesis Inhibitors as a New Class of Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of JH-RE-06: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JH-RE-06, a small molecule inhibitor of the REV1-REV7 interaction, with alternative strategies for targeting the mutagenic translesion synthesis (TLS) pathway. The on-target effects of this compound are validated through a series of biochemical and cellular assays, with supporting data and detailed experimental protocols.
Introduction to this compound and Translesion Synthesis
This compound is a potent small molecule inhibitor that disrupts the interaction between two key proteins in the translesion synthesis (TLS) pathway: REV1 and REV7.[1][2] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in an often error-prone manner. The REV1/Polζ-dependent pathway is a major contributor to this mutagenic bypass. By inhibiting the crucial interaction between the C-terminal domain (CTD) of REV1 and REV7, a subunit of DNA polymerase ζ (Polζ), this compound effectively blocks the recruitment of Polζ to the replication fork.[1][2] This targeted disruption of mutagenic TLS is a promising strategy to sensitize cancer cells to DNA-damaging chemotherapeutic agents like cisplatin (B142131) and to reduce the acquisition of drug resistance.[1][3]
Comparison of On-Target Validation Strategies
The validation of this compound's on-target effects can be compared with other methods targeting the TLS pathway. These alternatives include other small molecule inhibitors that target a different interface on REV1 (the RIR interface) and genetic approaches such as the use of REV1 knockout (REV1-/-) cells.
| Strategy | Target | Mechanism of Action | Advantages | Limitations |
| This compound | REV1-REV7 Interaction | Allosterically induces REV1 dimerization, blocking REV7 binding and Polζ recruitment.[1][2] | High specificity for the REV1-REV7 interface; demonstrated in vitro and in vivo efficacy in sensitizing cancer cells to cisplatin.[1] | Potential for off-target effects inherent to small molecules. |
| RIR Interface Inhibitors | REV1-RIR Interaction | Competitively inhibit the binding of REV1-interacting region (RIR)-containing proteins (e.g., Polη, Polι, Polκ) to REV1. | Targets a different aspect of TLS, potentially offering synergistic effects with REV1-REV7 inhibitors. | May have a less direct impact on the highly mutagenic Polζ-dependent bypass. |
| REV1 Knockout (REV1-/-) | REV1 Gene | Genetic deletion of the REV1 gene, leading to a complete loss of REV1 protein and its functions. | Provides a clean model for studying the consequences of complete REV1 loss. | Not a therapeutically viable approach in itself; serves as a benchmark for inhibitor specificity. |
Quantitative Data for On-Target Effects
The efficacy of this compound in disrupting the REV1-REV7 interaction and its downstream cellular effects have been quantified using various assays.
Biochemical Assays: Direct Measurement of Interaction Inhibition
These assays directly measure the ability of this compound to inhibit the binding of REV1 to REV7.
| Assay | Parameter | This compound Value | Reference |
| AlphaScreen | IC50 | 0.78 µM | [1] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 0.78 µM | [4] |
| Isothermal Titration Calorimetry (ITC) | Kd | 0.42 µM | [1] |
Cellular Assays: Functional Consequences of Target Engagement
These assays demonstrate the functional impact of this compound on cancer cells, particularly in combination with DNA-damaging agents.
Clonogenic Survival Assay: Sensitization to Cisplatin
This assay measures the ability of single cells to proliferate and form colonies after treatment. A decrease in colony formation indicates increased cell death.
| Cell Line | Treatment | Relative Survival (%) | Reference |
| Rev1+/+ MEFs | Cisplatin (0.5 µM) | ~60% | [1] |
| Rev1+/+ MEFs | Cisplatin (0.5 µM) + this compound (1.5 µM) | ~20% | [1] |
| Rev1-/- MEFs | Cisplatin (0.5 µM) | ~30% | [1] |
| Rev1-/- MEFs | Cisplatin (0.5 µM) + this compound (1.5 µM) | ~30% | [1] |
HPRT Mutation Assay: Reduction of Mutagenesis
This assay quantifies the frequency of mutations in the HPRT gene. A decrease in mutation frequency indicates a reduction in mutagenic DNA lesion bypass.
| Cell Line | Treatment | HPRT Mutant Frequency (per 10^6 cells) | Reference |
| Rev1+/+ MEFs | Spontaneous | ~5 | [5] |
| Rev1+/+ MEFs | This compound (1.5 µM) | ~2 | [5] |
| Rev1+/+ MEFs | Cisplatin (0.5 µM) | ~15 | [5] |
| Rev1+/+ MEFs | Cisplatin (0.5 µM) + this compound (1.5 µM) | ~5 | [5] |
| Rev1-/- MEFs | Spontaneous | ~2 | [5] |
| Rev1-/- MEFs | Cisplatin (0.5 µM) | ~3 | [5] |
| Rev1-/- MEFs | Cisplatin (0.5 µM) + this compound (1.5 µM) | ~3 | [5] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the REV1-REV7 interaction.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Experimental Protocols
AlphaScreen Assay for REV1-REV7 Interaction
-
Reagents: His-tagged REV1-CTD, GST-tagged REV7, Nickel Chelate AlphaScreen Acceptor beads, Glutathione AlphaLISA Donor beads, assay buffer (e.g., PBS with 0.1% BSA).
-
Procedure:
-
Add His-REV1-CTD and varying concentrations of this compound to a 384-well plate.
-
Incubate for 30 minutes at room temperature.
-
Add GST-REV7 to the wells and incubate for 1 hour at room temperature.
-
Add a mixture of Nickel Chelate Acceptor beads and Glutathione Donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The signal is inversely proportional to the amount of inhibition. Calculate the IC50 value from the dose-response curve.
Clonogenic Survival Assay
-
Cell Culture: Plate cells (e.g., Rev1+/+ and Rev1-/- MEFs) at a low density (e.g., 500 cells/well in a 6-well plate) and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of cisplatin with or without a fixed concentration of this compound (e.g., 1.5 µM).
-
Incubation: Incubate the cells for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
HPRT Mutation Assay
-
Cell Culture and Treatment: Culture cells (e.g., Rev1+/+ and Rev1-/- MEFs) and treat them with cisplatin with or without this compound for a defined period (e.g., 24 hours).
-
Expression Period: Remove the treatment and allow the cells to grow for a period (e.g., 6-8 days) to allow for the expression of any mutations in the HPRT gene.
-
Mutant Selection: Plate a known number of cells in media containing 6-thioguanine (B1684491) (6-TG), a toxic analog that selects for HPRT-deficient mutant cells.
-
Cloning Efficiency: Plate a small number of cells in non-selective media to determine the cloning efficiency.
-
Incubation and Staining: Incubate the plates for 10-14 days, then fix and stain the colonies.
-
Data Analysis: Calculate the mutant frequency by dividing the number of 6-TG resistant colonies by the total number of viable cells (calculated from the cloning efficiency).[5]
References
- 1. Lead Compound Profiling for Small Molecule Inhibitors of the REV1-CT/RIR Translesion Synthesis Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV1-CT/RIR Inhibitors | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. biocompare.com [biocompare.com]
- 4. REV7 in Cancer Biology and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
JH-RE-06: A Novel Contender in DNA Repair Inhibition, A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel DNA repair inhibitor JH-RE-06 against other established alternatives. This document synthesizes available experimental data to highlight the performance and mechanistic distinctions of these compounds, offering a valuable resource for advancing cancer therapeutics.
The landscape of cancer treatment is continually evolving, with targeted therapies against DNA damage response (DDR) pathways emerging as a promising strategy. By crippling a cancer cell's ability to repair its own DNA, these inhibitors can potentiate the effects of traditional chemotherapies and overcome resistance. This compound, a novel inhibitor of the translesion synthesis (TLS) pathway, presents a unique mechanism of action compared to more established DDR inhibitors. This guide will delve into a comparative analysis of this compound with other key DNA repair inhibitors, namely PARP, ATR, DNA-PK, and WEE1 inhibitors, with a focus on their efficacy in combination with the common chemotherapeutic agent, cisplatin (B142131).
Mechanism of Action: A Divergent Approach
This compound distinguishes itself by targeting the REV1-REV7 interface, a critical interaction in the mutagenic translesion synthesis (TLS) pathway. By binding to the REV1 C-terminal domain (CTD), this compound induces its dimerization, which in turn blocks the recruitment of the REV7 subunit of DNA polymerase ζ (Pol ζ).[1][2] This disruption of the REV1-Pol ζ complex inhibits the cell's ability to bypass DNA lesions, leading to an accumulation of DNA damage and subsequent cell death, particularly in the presence of DNA-damaging agents like cisplatin.[1][3]
In contrast, other DNA repair inhibitors target different nodes in the complex DDR network:
-
PARP Inhibitors (e.g., Olaparib): These agents trap PARP1/2 enzymes on DNA at sites of single-strand breaks. This prevents the repair of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in homologous recombination (HR), such as those with BRCA1/2 mutations, this accumulation of double-strand breaks is catastrophic, leading to cell death.
-
ATR Inhibitors (e.g., Berzosertib): ATR is a key kinase that senses replication stress and activates downstream signaling to stall the cell cycle and promote DNA repair. ATR inhibitors block this response, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
-
DNA-PK Inhibitors (e.g., NU7441): DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, these drugs prevent the repair of these critical lesions, enhancing the efficacy of DNA-damaging agents.
-
WEE1 Inhibitors (e.g., Adavosertib): WEE1 is a tyrosine kinase that negatively regulates the G2/M cell cycle checkpoint. By inhibiting WEE1, these drugs force cells to enter mitosis prematurely, even in the presence of DNA damage, leading to cell death.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies of this compound against other DNA repair inhibitors are not yet widely available. However, by examining their individual performances in combination with cisplatin across various cancer cell lines, we can draw indirect comparisons. The following tables summarize key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | Mechanism of Action | Reported IC50 (in vitro) |
| This compound | REV1-REV7 Interface | Induces REV1 dimerization, blocking Pol ζ recruitment.[1][2] | 0.78 µM (cell-free assay)[1][2] |
| Olaparib (B1684210) | PARP1/2 | Traps PARP on DNA, leading to double-strand breaks. | Varies by cell line (e.g., A2780: 6.00 µM, OVCAR-3: 12.21 µM)[4] |
| Berzosertib (M6620) | ATR | Inhibits ATR kinase activity, disrupting the replication stress response. | 19 nM (biochemical assay)[5]; Cell viability IC50: Cal-27: 0.285 µM, FaDu: 0.252 µM[6] |
| NU7441 | DNA-PK | Inhibits DNA-PK kinase activity, blocking NHEJ. | 0.3 µM (in cells)[7] |
| Adavosertib (AZD1775) | WEE1 | Inhibits WEE1 kinase activity, forcing premature mitotic entry. | Gastric cancer cell lines: 0.2 to 0.5 µM[8] |
Table 1: Overview of DNA Repair Inhibitors
The following table presents data on the synergistic effects of these inhibitors when combined with cisplatin, a standard-of-care chemotherapy that induces DNA damage. Synergy is often quantified by a Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
| Inhibitor Combination | Cancer Type / Cell Line | Observed Effect | Quantitative Data (if available) |
| This compound + Cisplatin | Melanoma (A375), Fibrosarcoma (HT1080) | Enhanced cytotoxicity and suppression of tumor growth.[9] | - |
| Olaparib + Cisplatin | Ovarian Cancer (A2780, OVCAR-3) | Synergistic inhibition of cell proliferation. | CI values < 1, indicating synergy.[4] |
| Berzosertib + Cisplatin | Head and Neck Squamous Cell Carcinoma (Cal-27, FaDu) | Synergistic decrease in cell viability.[6] | CI values < 1, indicating synergy.[6] |
| NU7441 + Cisplatin | Glioblastoma, Pancreatic Cancer | Synergistic effect on cell killing.[10] | - |
| Adavosertib + Cisplatin | Gastric Cancer (MGC803) | Potentiated cytotoxicity and reduced tumor growth in vivo.[8] | - |
Table 2: Synergistic Effects with Cisplatin
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols frequently used to evaluate the efficacy of these DNA repair inhibitors.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after exposure to cytotoxic agents.
-
Cell Seeding: Plate a low density of cells (e.g., 300-500 cells) in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the inhibitor, cisplatin, or the combination for a specified period (e.g., 24 hours for this compound and cisplatin combination).[9] For some inhibitors like PARP inhibitors, treatment can be for a longer duration (e.g., 3 days).[11]
-
Recovery: After treatment, replace the drug-containing medium with fresh medium and allow the cells to grow for 7-14 days until visible colonies form.
-
Staining and Counting: Fix and stain the colonies with a solution like crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Cell Viability Assay (e.g., CCK-8 or AlamarBlue)
This assay quantitatively measures cell proliferation and viability after short-term drug exposure.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the inhibitor, cisplatin, or their combination for a set time (e.g., 48 or 72 hours).[8]
-
Reagent Addition: Add a viability reagent (e.g., CCK-8 or AlamarBlue) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Tumor Implantation: Subcutaneously inject cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, inhibitor alone, cisplatin alone, combination). Administer drugs according to a predetermined schedule and dosage (e.g., intraperitoneal injection for cisplatin, oral gavage for some inhibitors).[8][9]
-
Tumor Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting translesion synthesis.
Caption: General experimental workflow for evaluating DNA repair inhibitors.
Conclusion
This compound represents a promising new direction in the development of DNA repair inhibitors. Its unique mechanism of targeting the REV1-Pol ζ interaction within the translesion synthesis pathway offers a distinct therapeutic strategy compared to established inhibitors of PARP, ATR, DNA-PK, and WEE1. While direct comparative efficacy data is still emerging, the available preclinical evidence strongly suggests that this compound, particularly in combination with DNA-damaging agents like cisplatin, has the potential to be a potent anti-cancer therapeutic. For researchers and drug developers, the exploration of TLS inhibition with compounds like this compound opens up new avenues for overcoming chemotherapy resistance and improving patient outcomes. Further investigation, including head-to-head comparative studies, will be crucial in defining the precise clinical niche for this novel class of DNA repair inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of the ATR inhibitor berzosertib (formerly M6620, VX-970) combined with gemcitabine ± cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. PARP inhibitors chemopotentiate and synergize with cisplatin to inhibit bladder cancer cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of JH-RE-06 Findings: A Comparative Guide for Researchers
An objective analysis of the experimental data surrounding the REV1 inhibitor, JH-RE-06, across different laboratory settings, providing a guide for researchers, scientists, and drug development professionals.
The small molecule this compound has emerged as a promising inhibitor of the translesion synthesis (TLS) pathway, a critical mechanism for DNA damage tolerance in cancer cells. Original studies have positioned this compound as a tool to sensitize tumors to conventional chemotherapy. This guide provides a comparative analysis of the initial findings and subsequent investigations from various research groups, offering a cross-validation of its efficacy and mechanism of action.
Core Findings on this compound
This compound is a small-molecule inhibitor that disrupts the interaction between REV1 and REV7, which is essential for the recruitment of DNA polymerase ζ (Pol ζ) and subsequent mutagenic translesion synthesis.[1][2][3][4] By inducing the dimerization of REV1, this compound effectively blocks this crucial protein-protein interaction.[3][5][6] The primary outcome of this inhibition is the sensitization of cancer cells to DNA-damaging agents, most notably cisplatin (B142131), and a reduction in mutagenesis.[1][5] Initial in vivo studies demonstrated that the co-administration of this compound with cisplatin leads to the suppression of tumor growth in mouse xenograft models.[4][5]
Inter-Laboratory Validation and Expansion of Findings
Subsequent studies from independent laboratories have not only corroborated the foundational findings but also expanded the therapeutic potential of this compound to other cancer types and treatment modalities. While direct replication studies are not prevalent, the use of this compound in different experimental contexts serves as a form of cross-validation.
One area of investigation has been the effect of this compound in cancers with specific genetic backgrounds, such as those with deficiencies in the homologous recombination pathway (e.g., BRCA1/2 mutations). Research has shown that this compound exhibits preferential cytotoxicity towards BRCA1-deficient cancer cells, suggesting a synthetic lethal interaction.[2] This finding opens a new therapeutic window for tumors that are resistant to PARP inhibitors.
Furthermore, the application of this compound has been explored beyond cisplatin sensitization. Studies have investigated its combination with other DNA damaging agents and ionizing radiation.[1] Interestingly, while this compound sensitizes various cancer cell types to cisplatin, it did not show a synergistic effect with ionizing radiation in certain cancer cell lines.[1] This highlights the context-dependent efficacy of this compound.
Recent research has also delved into the cellular consequences of REV1 inhibition by this compound, revealing that in combination with cisplatin, it can induce hallmarks of senescence rather than apoptosis in some cancer models.[1][7][8] This suggests a novel mechanism for its anti-cancer effects. The inhibitor has also been shown to suppress lung tumorigenesis in vivo.[9]
Comparative Data Presentation
The following tables summarize key quantitative data from various studies to facilitate a comparison of the experimental findings.
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin
| Cell Line | Cancer Type | This compound Conc. (µM) | Cisplatin Conc. (µM) | Observed Effect | Reference |
| HT1080 | Human Fibrosarcoma | 1.5 | 0.5 | Significant reduction in colony forming ability | [5] |
| A375 | Human Melanoma | 1.5 | 0.5 | Significant reduction in colony forming ability | [5] |
| Rev1+/+ MEFs | Mouse Embryonic Fibroblasts | 1.5 | 0.5 | Significant reduction in colony forming ability | [5] |
| Rev1-/- MEFs | Mouse Embryonic Fibroblasts | 1.5 | 0.5 | No significant reduction in colony forming ability | [5] |
| MDA-MB-436 | Breast Cancer (BRCA1-deficient) | Various | N/A | Preferential cytotoxicity (Low EC50) | [2] |
| UWB1.289 | Ovarian Cancer (BRCA1-deficient) | Various | N/A | Preferential cytotoxicity (Low EC50) | [2] |
Table 2: In Vivo Efficacy of this compound in Combination with Cisplatin
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Cisplatin Dose (mg/kg) | Outcome | Reference |
| A375 | Human Melanoma | 1.6 | 1.0 | Significant suppression of tumor growth | [5] |
| A375 | Human Melanoma | 1.5 or 3 (in microdevice) | 1 | Reduced Ki67 staining, suppressed apoptosis | [8] |
| SKOV3 | Ovarian Cancer | 1.5 or 3 (in microdevice) | 1 | Not specified | [8] |
| BRCA1-deficient tumors | Breast Cancer | Not specified | Not specified | Profoundly impaired tumor growth | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of this compound action.
Caption: In vitro experimental workflow.
Experimental Protocols
Clonogenic Survival Assay:
-
Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates and allowed to adhere overnight.
-
The following day, cells are treated with this compound, cisplatin, or a combination of both at the desired concentrations.
-
After a 24-hour incubation period, the drug-containing medium is removed, and cells are washed with PBS.
-
Fresh medium is added, and the cells are incubated for 7-14 days to allow for colony formation.
-
Colonies are fixed with a mixture of methanol (B129727) and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
In Vivo Xenograft Studies:
-
Human cancer cells (e.g., 1-5 x 10^6) are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude or NSG mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.
-
Drugs are administered via appropriate routes (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The findings on this compound have been largely consistent across multiple studies from different laboratories, confirming its mechanism of action as a REV1 inhibitor and its ability to sensitize cancer cells to DNA damaging agents. The expansion of its application to new cancer contexts, such as BRCA-deficient tumors, underscores its therapeutic potential. While the specific cellular outcomes, such as senescence versus apoptosis, may be cell-type dependent, the core principle of enhancing chemotherapy efficacy holds true. This comparative guide provides researchers with a solid foundation for incorporating this compound into their studies and for the continued development of TLS inhibitors as a novel class of cancer therapeutics.
References
- 1. DSpace [scholarworks.uvm.edu]
- 2. REV1-Polζ maintains the viability of homologous recombination-deficient cancer cells through mutagenic repair of PRIMPOL-dependent ssDNA gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular glue to overcome cancer drug resistance? | EurekAlert! [eurekalert.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
